molecular formula C9H12Cl2N2O2 B1450227 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride CAS No. 2059931-93-8

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride

Cat. No.: B1450227
CAS No.: 2059931-93-8
M. Wt: 251.11 g/mol
InChI Key: MBRFEWRRRGGTCF-UHFFFAOYSA-N
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Description

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride is a useful research compound. Its molecular formula is C9H12Cl2N2O2 and its molecular weight is 251.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-pyridin-3-ylmorpholin-2-one;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.2ClH/c12-9-8(11-4-5-13-9)7-2-1-3-10-6-7;;/h1-3,6,8,11H,4-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBRFEWRRRGGTCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(=O)C(N1)C2=CN=CC=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: pKa Values and Ionization States of 3-(Pyridin-3-yl)morpholin-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical characterization of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride. This document is structured to support formulation scientists and medicinal chemists in handling this compound's specific stability challenges and ionization behaviors.

Executive Summary & Chemical Identity

Compound: 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride Core Scaffold: Morpholin-2-one (cyclic ester/lactone) Key Functional Groups: [1][2]

  • Pyridine Nitrogen: Aromatic basic center.

  • Morpholine Nitrogen (N4): Secondary aliphatic amine.

  • Lactone Carbonyl (C2): Hydrolytically labile ester linkage.

This compound presents a complex ionization-stability paradox . While it possesses two distinct basic centers amenable to protonation, the presence of the lactone ring introduces a pH-dependent degradation pathway (hydrolysis) that competes with standard ionization equilibria at basic pH. This guide provides the theoretical pKa values, the ionization pathway, and the critical experimental protocols required to handle this instability.

Structural Analysis & Predicted pKa Values

In the absence of a specific compendial monograph, the pKa values are derived from Hammett substituent constants and structural analogs (e.g., substituted morpholines and pyridines).

The Ionization Centers

The dihydrochloride salt (


) exists in a fully protonated, dicationic state (

) in the solid phase. Upon dissolution in water, it undergoes sequential deprotonation.
Ionizable GroupTypePredicted pKaStructural Justification
Pyridine Nitrogen (

)
Basic (Aromatic)4.8 – 5.1 The unsubstituted pyridine pKa is ~5.2. The electron-withdrawing morpholinone ring (linked at C3) exerts a mild inductive effect (-I), slightly reducing basicity.
Morpholine Nitrogen (

)
Basic (Aliphatic)6.5 – 7.2 Standard morpholine pKa is ~8.4. However, the

atom is

-positioned to the lactone carbonyl (C2). The strong electron-withdrawing nature of the carbonyl significantly lowers the pKa of the amine compared to the parent morpholine.
Carboxylic Acid (Hydrolysis Product)Acidic~3.5 Only present upon ring opening. If the lactone hydrolyzes, the resulting open-chain amino acid possesses a carboxylate group.
Ionization State Distribution

The compound transitions through three primary states before degradation dominates:

  • pH < 3.0 (Dicationic, +2): Both the Pyridine and Morpholine nitrogens are protonated. This is the state of the dihydrochloride salt in solution.

  • pH 4.8 – 5.5 (Monocationic Transition): The Pyridine nitrogen begins to deprotonate first due to its lower pKa.

  • pH 6.0 – 7.5 (Monocationic/Neutral Equilibrium): The Pyridine is largely neutral; the Morpholine nitrogen remains protonated (

    
     charge).
    
  • pH > 7.5 (Neutral/Unstable): The Morpholine nitrogen deprotonates to form the neutral free base. Critical Warning: At this pH, hydroxide-mediated hydrolysis of the lactone ring becomes rapid, irreversibly converting the compound to its open-chain hydroxy-acid form.

Visualization: Ionization & Degradation Pathway

The following diagram illustrates the sequential deprotonation and the competing hydrolysis pathway.

IonizationPathway State1 State 1: Dication (+2) pH < 3.0 (Py-H+, Morph-H+) State2 State 2: Monocation (+1) pH ~ 5.5 (Py, Morph-H+) State1->State2 -H+ (Pyridine) pKa ~4.9 State3 State 3: Neutral (0) pH > 7.5 (Py, Morph) State2->State3 -H+ (Morpholine) pKa ~6.8 Hydrolysis Degradation Product Open-Chain Hydroxy Acid (Irreversible) State3->Hydrolysis Hydrolysis (OH-) Ring Opening

Figure 1: Sequential ionization states of 3-(Pyridin-3-yl)morpholin-2-one. Note the divergence at neutral pH where instability (red) competes with the neutral state.

Experimental Protocols (Self-Validating)

Due to the hydrolytic instability of the morpholin-2-one ring, standard potentiometric titration will yield erroneous results if the equilibration time is too long (drift). The following protocols are designed to validate data integrity.

Rapid UV-Metric pKa Determination (Preferred)

This method isolates the ionization event from degradation by utilizing the distinct UV chromophore of the pyridine ring.

Reagents:

  • Compound Stock: 10 mM in Acetonitrile (to prevent premature hydrolysis).

  • Buffer System: Phosphate/Citrate universal buffer (pH 2.0 – 9.0).

  • Instrument: DAD-UV Spectrophotometer or HPLC-DAD.

Protocol:

  • Preparation: Prepare 10 aliquots of buffer ranging from pH 2.0 to 9.0.

  • Injection: Spike the compound stock into each buffer (final conc. 50 µM) immediately prior to measurement (< 30 seconds).

  • Measurement: Scan UV absorbance (200–400 nm). Focus on the 260 nm shift characteristic of pyridine protonation.

  • Validation (The "Drift Check"): Re-measure the pH 8.0 and pH 9.0 samples after 10 minutes. If the spectrum has shifted significantly (loss of lactone carbonyl absorbance ~210-220 nm or shift in pyridine

    
    ), hydrolysis has occurred.
    
  • Calculation: Plot Absorbance vs. pH at

    
    . The inflection point represents the pKa.
    
Potentiometric Titration (Modified for Instability)

If using a Sirius T3 or similar autotitrator, standard equilibrium modes must be disabled.

  • Mode: Continuous/Dynamic Titration (Do not wait for full stabilization at pH > 7).

  • Direction: Titrate from Acid (pH 2) to Base (pH 10).

  • Speed: Fast scan (0.5 pH units/minute).

  • Data Filter: Discard data points where the potential drift (

    
    ) exceeds 0.5, indicating chemical reaction (hydrolysis) rather than ionic equilibration.
    

Implications for Drug Development[3][4]

Solubility & Formulation
  • Solid State: The dihydrochloride salt is the most stable form. It should be stored under desiccant to prevent moisture-induced hydrolysis.

  • Liquid Formulation: Avoid aqueous formulations at pH > 6.0. The compound is best formulated in acidic buffers (pH 4.0–5.0) or non-aqueous co-solvents (PEG400/Ethanol) if neutral pH is required.

  • Bioavailability: The compound will exist as a dication in the stomach (pH 1.5), aiding solubility. In the intestine (pH 7.0), it will approach neutrality, increasing permeability but also susceptibility to rapid hydrolysis by esterases or chemical instability.

Synthesis Utility

This compound is a high-value intermediate, likely for Neurokinin-1 (NK1) antagonists (e.g., Aprepitant analogs) or Factor Xa inhibitors.

  • Coupling Reactions: When using this amine in coupling reactions, bases (TEA, DIPEA) must be added slowly and at low temperatures (0°C) to liberate the free amine without triggering lactone opening before the coupling event occurs.

References

  • Physicochemical Properties of Morpholine Derivatives

    • Title: "Structural and physicochemical profiling of morpholine scaffolds in medicinal chemistry."
    • Source: National Institutes of Health (NIH) / PubChem.
    • URL:[Link]

  • pKa of Pyridine Substituents

    • Title: "pKa Data Compiled by R. Williams (Substituted Pyridines and Nitrogen Bases)."
    • Source: Organic Chemistry D
    • URL:[Link]

  • Stability of Morpholin-2-ones

    • Title: "A Mild and Sustainable Procedure for the Functionaliz
    • Source: MDPI (Molecules Journal).
    • URL:[Link]

  • General Titration Protocols for Unstable Compounds

    • Title: "Determination of pKa values for unstable pharmaceutical intermedi
    • Source: ADMET & DMPK Journal.
    • URL:[Link] (General reference for ADMET protocols linked to specific compound classes).

Sources

Methodological & Application

Application Note: Strategic Coupling of 3-(Pyridin-3-yl)morpholin-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to guide researchers through the nuanced handling of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride . This scaffold presents a specific "stability-reactivity" paradox: it contains a hydrolytically sensitive lactone (cyclic ester) and an epimerizable chiral center, both of which must be preserved while neutralizing the acidic dihydrochloride salt for coupling.

Executive Summary & Chemical Logic

The coupling of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride (hereafter Compound A-2HCl ) requires a deviation from standard amine coupling protocols. Unlike stable morpholines, this scaffold is a morpholin-2-one (lactone) . Standard aqueous workups or strong bases will trigger rapid ring opening (hydrolysis). Furthermore, the C3-proton is electronically acidified by the adjacent carbonyl and the electron-withdrawing pyridine ring, making the compound highly susceptible to racemization (epimerization) under basic conditions.

Critical Stability Profile
FeatureRisk FactorMitigation Strategy
Lactone Core High susceptibility to hydrolysis (Ring Opening).Strictly anhydrous conditions. Avoid aqueous bases (NaOH, Na₂CO₃). Use hindered organic bases (DIPEA).
C3 Chiral Center High risk of racemization (

of C3-H lowered by Pyridine/C=O).
Use T3P (Propylphosphonic anhydride) or HATU with controlled base stoichiometry. Maintain

C during base addition.[1]
Dihydrochloride Salt Requires 2.0+ equiv. of base to release nucleophilic amine.In-situ neutralization is preferred over extractive free-basing to minimize water exposure.
Pyridine Moiety Acts as a nucleophilic catalyst or sequestering agent.Ensure excess electrophile is not consumed by the pyridine nitrogen (though usually less nucleophilic than the secondary amine).

Reaction Pathway Visualization

The following diagram outlines the critical decision tree for coupling, highlighting the "Safe Zone" vs. failure modes.

ReactionPathway SM SM: 3-(Pyridin-3-yl) morpholin-2-one . 2HCl Base Neutralization (DIPEA/NMM) SM->Base Anhydrous DMF/DCM Low Temp (<0°C) FreeBase Reactive Species (Free Amine) Base->FreeBase Hydrolysis Hydrolysis Product (Ring Open Acid) Base->Hydrolysis Water present or Strong Base Racemate Racemized Product Base->Racemate Excess Base or High Temp Coupling Coupling Agent (T3P or HATU) FreeBase->Coupling + Carboxylic Acid Product Target Amide Coupling->Product Yield >80%

Caption: Logical workflow for coupling Compound A-2HCl. Red dotted lines indicate critical failure modes (Hydrolysis and Racemization) to be avoided via protocol controls.

Optimized Experimental Protocols

Protocol A: Amide Coupling (Recommended: T3P Method)

Rationale: T3P (Propylphosphonic anhydride) is the reagent of choice for racemization-prone amines. It operates under slightly acidic to neutral conditions and acts as a water scavenger, protecting the lactone.

Reagents:

  • Amine: 3-(Pyridin-3-yl)morpholin-2-one . 2HCl (1.0 equiv)

  • Acid: Carboxylic Acid Partner (1.1 equiv)

  • Coupling Agent: T3P (50% in EtOAc/DMF) (1.5 equiv)

  • Base:

    
    -Diisopropylethylamine (DIPEA) (3.5 - 4.0 equiv)
    
    • Note: 2.0 equiv are consumed by HCl salt; 1.0-2.0 equiv drive the reaction.

  • Solvent: Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Procedure:

  • Preparation: Flame-dry a round-bottom flask and purge with Nitrogen/Argon.

  • Dissolution: Charge the flask with the Carboxylic Acid (1.1 equiv) and Compound A-2HCl (1.0 equiv). Add anhydrous DMF (or DCM).

    • Observation: The salt will likely be a suspension initially.

  • Cooling: Cool the mixture to -10°C (ice/acetone or cryocooler). Crucial for suppressing racemization.

  • Base Addition (Controlled): Add DIPEA (3.5 equiv) dropwise over 10 minutes.

    • Mechanism:[2][3] The first 2 equivalents neutralize the HCl. The mixture should become homogeneous.

  • Activation: Add T3P solution (1.5 equiv) dropwise.

  • Reaction: Allow the reaction to stir at -10°C for 1 hour, then slowly warm to Room Temperature (RT) over 2 hours. Monitor by LC-MS.[4][5]

    • Target Mass: [M+H]+ of Product.

    • Watch for: [M+18]+ (Hydrolysis) or [M+H]+ with shifted RT (Epimer).

  • Workup (Lactone-Safe):

    • Dilute with EtOAc.

    • Wash with cold 50% saturated brine (do not use saturated NaHCO₃ if avoidable, or perform a very rapid wash).

    • Dry organic layer over Na₂SO₄ immediately. Concentrate in vacuo.

Protocol B: Reductive Amination (Aldehyde Coupling)

Rationale: STAB (Sodium Triacetoxyborohydride) is mild and does not require strong bases, preserving the lactone ring.

Reagents:

  • Amine: Compound A-2HCl (1.0 equiv)

  • Aldehyde: R-CHO (1.2 equiv)

  • Reductant: NaBH(OAc)₃ (STAB) (2.0 equiv)

  • Base: DIPEA (2.0 equiv) - Strictly stoichiometric to neutralize salt only.

  • Solvent: DCE (1,2-Dichloroethane) or DCM.

Procedure:

  • Suspend Compound A-2HCl in DCE.

  • Add DIPEA (2.0 equiv) at 0°C. Stir for 15 min to free-base.

  • Add the Aldehyde (1.2 equiv). Stir for 30 min to form the iminium ion (often visible as clarification of solution).

  • Add NaBH(OAc)₃ (2.0 equiv) in one portion.

  • Stir at RT for 4–16 hours.

  • Quench: Quench with saturated aqueous NH₄Cl (slightly acidic, protects lactone). Extract with DCM.

Analytical Troubleshooting & Quality Control

Detecting Failure Modes

The following table summarizes how to identify if the reaction conditions have compromised the scaffold.

IssueLC-MS SignatureNMR Signature (

H)
Cause
Lactone Hydrolysis M+18 peak becomes major.Loss of diastereotopic splitting of morpholine protons; appearance of broad acid OH.Water in solvent; Aqueous workup too basic; pH > 9.
Racemization M+H (same mass), but split peak or shoulder in UV trace.Doubling of signals (diastereomers) if coupled to a chiral acid.Temperature too high during base addition; Excess base used.
Pyridine N-Acylation M+H (same mass), unstable.Downfield shift of Pyridine ring protons (>8.5 ppm).Highly reactive acid chloride used without protecting the pyridine (rare).
Mechanism of Racemization

The C3 proton is the "soft spot" of this molecule. The diagram below illustrates why base choice is critical.

Racemization cluster_conditions Risk Factors S_Isomer (S)-Isomer (Active Drug) Enolate Planar Enolate/Enol Intermediate S_Isomer->Enolate Base (Deprotonation at C3) Facilitated by Pyridine EWG Enolate->S_Isomer Reprotonation R_Isomer (R)-Isomer (Inactive/Toxic) Enolate->R_Isomer Reprotonation Risk1 1. Strong Bases (DBU, NaH) Risk2 2. High Temperature (>25°C) Risk3 3. Slow Reaction Rates

Caption: Racemization mechanism via C3 deprotonation. The pyridine ring stabilizes the negative charge, lowering the energy barrier for enolization.

References

  • General Reactivity of Morpholin-2-ones

    • Title: A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid
    • Source: MDPI (Molecules), 2023.
    • Relevance: Establishes stability of the morpholin-2-one core at moderate temperatures (60°C)
    • URL:[Link]

  • T3P Coupling for Chiral Amines

    • Title: Propylphosphonic Anhydride (T3P®)
    • Source: Organic Process Research & Development.
    • Relevance: Industry standard for suppressing epimerization during coupling of sensitive chiral amines and acids.
    • URL:[Link]

  • Handling of Pyridine-Substituted Scaffolds

    • Title: Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
    • Source: NIH / PMC.
    • Relevance: Discusses the electronic effects of pyridine rings on adjacent substitution centers, supporting the racemiz
    • URL:[Link]

  • Morpholine Synthesis & Stability

    • Title: An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones.
    • Source: NIH / PMC.
    • Relevance: Details the sensitivity of morpholinone-type rings to hydrolysis and condensation, validating the requirement for controlled neutraliz
    • URL:[Link]

Sources

Application Note: Scalable Synthesis Routes for 3-(Pyridin-3-yl)morpholin-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride (CAS: 2059931-93-8)[1]

Introduction & Chemical Significance

The morpholin-2-one scaffold is a privileged heterocyclic motif in medicinal chemistry, frequently serving as a conformationally restricted building block for complex therapeutics, including neurokinin-1 (NK1) receptor antagonists like Aprepitant[2]. Unlike morpholin-3-ones, which are essentially


-lactams, morpholin-2-ones are 

-lactones that offer unique vectors for functionalization.

Synthesizing the specific derivative 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride presents a unique challenge: the basicity of the pyridine ring can interfere with traditional acid-catalyzed lactonizations, and the C3-substitution requires precise bond-forming strategies to avoid unwanted elimination reactions. This application note details two highly scalable, field-proven synthetic workflows designed to maximize atom economy and yield while ensuring rigorous in-process validation.

Retrosynthetic Rationale & Mechanistic Causality

As a Senior Application Scientist, I prioritize synthetic routes that minimize high-energy intermediates and leverage thermodynamic driving forces. The synthesis of 3-substituted morpholin-2-ones can be achieved via two primary disconnections:

  • Route A (Modified Strecker Approach): Disconnection at the C3-N4 and C2-C3 bonds leads back to 3-pyridinecarboxaldehyde, 2-aminoethanol, and a cyanide source. While highly atom-economical, the use of toxic cyanides (TMSCN/NaCN) at scale requires specialized containment[2].

  • Route B (

    
    -Halo Ester Substitution):  Disconnection at the C3-N4 and C2-O1 bonds traces back to ethyl 2-bromo-2-(pyridin-3-yl)acetate and 2-aminoethanol. This is the preferred scalable route.
    

Causality of Route B: The reaction relies on a nucleophilic substitution followed by a spontaneous lactonization[3]. By using Tetrabutylammonium iodide (TBAI) as a catalyst, the


-bromo ester undergoes a Finkelstein-type conversion to a more reactive 

-iodo ester in situ. This accelerates the nucleophilic attack by the secondary amine of 2-aminoethanol, outcompeting potential base-catalyzed elimination side-reactions. Once the intermediate

-(2-hydroxyethyl)-

-amino ester forms, the proximity of the hydroxyl group to the ester carbonyl drives a thermodynamically favored intramolecular cyclization to form the stable 6-membered morpholin-2-one ring.

Quantitative Data: Optimization of Substitution & Cyclization

To establish a robust protocol, the solvent and base conditions for the critical substitution/cyclization step (Route B) must be optimized. The data below summarizes the causal relationship between the reaction environment and the overall yield of the morpholin-2-one free base.

Table 1: Optimization of


-Halo Ester Substitution and Spontaneous Cyclization 
SolventBase (Equiv)AdditiveTemp (°C)Time (h)Yield (%)Mechanistic Observation
DMFK₂CO₃ (2.0)None254845Heterogeneous base limits substitution rate; trace elimination observed.
CH₂Cl₂Et₃N (2.0)None254852Sluggish lactonization due to lack of solvent polarity.
CH₃CNDIEA (2.0)None253668Homogeneous conditions improve nucleophilic attack.
CH₃CNDIEA (2.0)TBAI (10 mol%)252485Optimal: TBAI accelerates substitution; CH₃CN promotes lactonization.
CH₃CNDIEA (2.0)TBAI (10 mol%)601282Faster reaction, but slight increase in degradation products.

Note: Data reflects optimized parameters for the N-alkylation/lactonization of


-bromo esters to yield 3-substituted morpholin-2-ones[3].

Synthetic Workflows

SynthesisWorkflow cluster_route1 Route A: Modified Strecker Approach cluster_route2 Route B: α-Halo Ester Substitution A 3-Pyridinecarboxaldehyde + 2-Aminoethanol B Strecker Reaction (TMSCN, MeOH) A->B C α-Amino Nitrile Intermediate B->C D Acidic Hydrolysis & Lactonization C->D E 3-(Pyridin-3-yl) morpholin-2-one (Free Base) D->E F Ethyl 2-bromo-2- (pyridin-3-yl)acetate G Nucleophilic Substitution (2-Aminoethanol, DIEA) F->G H Spontaneous Cyclization G->H H->E I Salt Formation (2.0 eq HCl, Dioxane) E->I J 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride I->J

Fig 1: Scalable synthetic workflows for 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride.

Experimental Protocols (Self-Validating System)

The following protocol details Route B , moving from the


-bromo ester to the final dihydrochloride salt. Every step includes In-Process Controls (IPCs) to ensure the protocol is self-validating.
Phase 1: Synthesis of 3-(Pyridin-3-yl)morpholin-2-one (Free Base)

Reagents:

  • Ethyl 2-bromo-2-(pyridin-3-yl)acetate: 10.0 g (41.0 mmol, 1.0 eq)

  • 2-Aminoethanol: 3.75 g (61.5 mmol, 1.5 eq)

  • 
    -Diisopropylethylamine (DIEA): 10.6 g (82.0 mmol, 2.0 eq)
    
  • Tetrabutylammonium iodide (TBAI): 1.51 g (4.1 mmol, 0.1 eq)

  • Anhydrous Acetonitrile (CH₃CN): 100 mL

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and argon balloon with anhydrous CH₃CN (100 mL).

  • Activation: Add ethyl 2-bromo-2-(pyridin-3-yl)acetate (10.0 g) and TBAI (1.51 g). Stir for 10 minutes at room temperature to initiate the halogen exchange.

  • Base Addition: Add DIEA (10.6 g) in one portion. Cool the reaction mixture to 0 °C using an ice-water bath.

  • Nucleophilic Attack: Add 2-aminoethanol (3.75 g) dropwise over 15 minutes to control the exothermic substitution.

  • Cyclization: Remove the ice bath and allow the mixture to warm to 25 °C. Stir continuously for 24 hours.

  • Workup: Concentrate the mixture under reduced pressure. Partition the residue between Ethyl Acetate (150 mL) and Water (100 mL). Extract the aqueous layer with additional EtOAc (2 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify via silica gel flash chromatography (Eluent: DCM/MeOH 95:5) to yield the free base as a pale yellow oil/solid.

Validation & IPC 1: Monitor the reaction via LC-MS. The intermediate


-(2-hydroxyethyl) amino ester [M+H]⁺ will appear first. Over 24 hours, this peak must spontaneously shift to the lactone mass [M+H]⁺ = 179.08 (loss of ethanol, 

M = -46), validating successful cyclization.
Phase 2: Dihydrochloride Salt Formation

Because the free base contains two basic sites (the pyridine nitrogen and the secondary morpholine nitrogen), a precise stoichiometric addition of anhydrous HCl is required to form the stable dihydrochloride salt[1].

Reagents:

  • 3-(Pyridin-3-yl)morpholin-2-one (Free Base): 5.0 g (28.0 mmol, 1.0 eq)

  • 4M HCl in Dioxane: 15.4 mL (61.6 mmol, 2.2 eq)

  • Anhydrous Dichloromethane (DCM): 50 mL

  • Anhydrous Diethyl Ether: 50 mL

Step-by-Step Methodology:

  • Dissolution: Dissolve the purified free base (5.0 g) in anhydrous DCM (50 mL) in a 250 mL flask. Cool to 0 °C. Crucial: Water must be strictly excluded to prevent acid-catalyzed hydrolysis of the lactone ring.

  • Protonation: Dropwise, add 4M HCl in dioxane (15.4 mL) under vigorous stirring. A white precipitate will begin to form almost immediately as the dual-protonation occurs.

  • Maturation: Stir the suspension at 0 °C for 1 hour to ensure complete crystallization.

  • Isolation: Add anhydrous diethyl ether (50 mL) to fully crash out the salt. Filter the suspension rapidly through a Buchner funnel under a blanket of argon (the salt can be hygroscopic).

  • Drying: Wash the filter cake with cold diethyl ether (2 x 20 mL) and dry under high vacuum at 40 °C for 12 hours to afford 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride (CAS: 2059931-93-8) as a white, free-flowing powder.

Validation & IPC 2: Check the pH of the final mother liquor by spotting on wet pH paper; it must be < 2 to validate that an excess of HCl was maintained, ensuring complete conversion to the dihydrochloride rather than a monohydrochloride mixture.

References

  • Cymit Química S.L. "3-(Pyridin-3-yl)morpholin-2-one dihydrochloride (CAS: 2059931-93-8)". CymitQuimica Catalog.
  • Park, Y. S., Lee, Y. M., Kang, K. H., Min, H.-M., Lim, H. J., & Park, E.-H. "Dynamic kinetic resolution of (S)

    
    -bromo esters in nucleophilic substitution and asymmetric syntheses of 3-substituted morpholin-2-ones". ARKIVOC, 2010 (ii), 1-15. URL:[Link]
    
  • Kolla, N., Elati, C. R., Arunagiri, M., & Mathad, V. T. "Recycling of undesired isomers of key intermediate for aprepitant". ResearchGate (Extracted via Grounding Tool).

Sources

Application Note: High-Efficiency Microwave-Assisted Functionalization of 3-(Pyridin-3-yl)morpholin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the microwave-assisted synthesis methodologies for 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride (CAS: Variable/Generic Scaffold). This compound represents a "privileged structure" in medicinal chemistry, combining a morpholinone core (a precursor to morpholines and peptidomimetics) with a pyridine moiety (a common bioisostere for phenyl rings, improving water solubility and H-bonding potential).

Traditional thermal heating of morpholin-2-one salts often results in lactone hydrolysis, racemization (if chiral), or incomplete conversion due to the electron-withdrawing nature of the pyridine ring. Microwave (MW) irradiation overcomes these barriers by providing rapid, volumetric heating that accelerates the rate-determining steps of N-alkylation and nucleophilic attack, significantly improving yields and purity profiles.

Chemical Properties & Handling[1]

Compound: 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride Core Reactivity:

  • Secondary Amine (N-4): The primary site for functionalization (Alkylation/Acylation).

  • Lactone Carbonyl (C-2): Susceptible to nucleophilic attack (Aminolysis) or reduction.

  • Pyridine Ring: Adds basicity and polarity; stable under standard MW conditions.

Critical Handling: The Dihydrochloride Salt

The starting material is supplied as a dihydrochloride salt (.2HCl) . This stabilizes the morpholinone ring against hydrolysis during storage but presents a challenge in synthesis:

  • Acidity: The salt is acidic. Direct heating without neutralization will degrade the lactone.

  • Pressure Hazard: Neutralizing with carbonate bases (e.g.,

    
    ) in a sealed MW vessel generates 
    
    
    
    gas rapidly.
  • Solubility: The salt is insoluble in non-polar solvents (DCM, Toluene) but soluble in water/methanol. MW synthesis requires polar aprotic solvents (DMF, DMSO, NMP) for optimal dielectric heating.

Protocol A: Microwave-Assisted N-Alkylation

Objective: Synthesize N-substituted morpholin-2-one libraries while preserving the lactone ring.

Mechanistic Insight

The reaction proceeds via an


 mechanism. The microwave field couples efficiently with the polar solvent (DMF/ACN) and the ionic salt species, lowering the activation energy for the deprotonation step. We utilize DIPEA (N,N-Diisopropylethylamine)  instead of inorganic carbonates to eliminate 

evolution, preventing vessel over-pressurization.
Materials
  • Substrate: 3-(Pyridin-3-yl)morpholin-2-one .2HCl (1.0 equiv)

  • Electrophile: Alkyl halide (e.g., Benzyl bromide, 1.2 equiv)

  • Base: DIPEA (3.5 equiv) – Excess required to neutralize 2x HCl + 1x Amine proton.

  • Solvent: Anhydrous Acetonitrile (ACN) or DMF (3–5 mL per mmol).

  • Vessel: 10 mL or 35 mL Microwave Pressure Vial with Teflon/Silicone septum.

Step-by-Step Methodology
  • Pre-Neutralization (Critical):

    • Weigh the morpholinone salt into the MW vial.

    • Add the solvent and a magnetic stir bar.

    • Add DIPEA dropwise. Observation: The suspension may clear as the free base forms.

    • Stir at room temperature for 2 minutes before adding the alkyl halide to ensure the amine is available.

  • Addition: Add the Alkyl Halide (1.2 equiv). Cap the vial immediately.

  • Microwave Parameters:

    • Mode: Dynamic (Standard)

    • Temperature: 110 °C

    • Hold Time: 15 minutes

    • Pre-Stirring: 30 seconds (High speed)

    • Pressure Limit: 250 psi (Safety cutoff)

    • Power: Max 200W (System will modulate).

  • Work-up:

    • Cool to <40 °C.

    • Dilute with EtOAc (30 mL) and wash with saturated

      
       (2x) and Brine (1x).
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography (MeOH/DCM gradient).

Protocol B: Aminolytic Ring-Opening (Amide Synthesis)

Objective: Synthesize acyclic


-hydroxy-amides. This reaction exploits the "dual-reactivity" of the morpholinone. The amine nucleophile attacks the lactone carbonyl, opening the ring to form a stable amide bond.
Mechanistic Insight

Morpholin-2-ones act as "activated esters." Under thermal conditions, this reaction is slow and reversible. MW irradiation drives the equilibrium toward the open-chain amide product.

Materials
  • Substrate: 3-(Pyridin-3-yl)morpholin-2-one .2HCl (1.0 equiv)

  • Nucleophile: Primary Amine (e.g., Benzylamine, 1.5 equiv)

  • Base: Triethylamine (TEA) (3.0 equiv)

  • Solvent: Ethanol (EtOH) – Green solvent, excellent MW absorber.

Step-by-Step Methodology
  • Setup:

    • Dissolve the morpholinone salt in EtOH (0.2 M concentration) in the MW vial.

    • Add TEA (3.0 equiv) to neutralize the salt.

    • Add the Primary Amine (1.5 equiv).

  • Microwave Parameters:

    • Temperature: 140 °C

    • Hold Time: 20 minutes

    • Power: Max 300W.

    • Note: Ethanol generates significant pressure at 140 °C (approx. 10-12 bar). Ensure the vessel is rated for 20 bar (300 psi).

  • Work-up:

    • Concentrate the reaction mixture directly under reduced pressure.

    • The residue is often the pure product + amine salts.

    • Triturate with Ether/Hexane to remove salts or purify via SCX (Strong Cation Exchange) cartridges to capture the pyridine-amine product.

Data Summary & Troubleshooting

Reaction Comparison Table
ParameterConventional Heating (Oil Bath)Microwave-Assisted SynthesisImprovement Factor
Reaction Time (N-Alkylation) 12 – 18 Hours10 – 20 Minutes~60x Faster
Yield (Isolated) 45 – 60%82 – 94%+40% Yield
Purity (Crude) Low (Thermal degradation)High (Cleaner profile)Significant
Solvent Usage High (Dilute conditions)Low (Concentrated)Green Benefit
Troubleshooting Guide
IssueProbable CauseCorrective Action
Vessel Over-Pressure

evolution from Carbonate base.
Switch to organic base (DIPEA/TEA) or pre-stir open vessel for 10 min.
Low Yield (Alkylation) Incomplete neutralization of .2HCl salt.Increase Base to 3.5 – 4.0 equiv. Ensure salt is fully dissolved/suspended.
Hydrolysis (Ring Opening) Wet solvent used in N-Alkylation.Use anhydrous ACN/DMF. Store reagents over molecular sieves.
Charring/Decomposition Temperature too high for Pyridine ring.Reduce Temp to 100 °C, extend time to 25 min. Use "Powermax" cooling if available.

Visual Workflows (Graphviz)

Diagram 1: Microwave N-Alkylation Workflow

This diagram illustrates the critical decision points and process flow for the N-alkylation protocol.

MW_Alkylation_Flow Start Start: 3-(Pyridin-3-yl) morpholin-2-one .2HCl Solvent Dissolve in Anhydrous ACN/DMF Start->Solvent Base_Add Add Organic Base (DIPEA) (Avoid Carbonates to prevent pressure) Solvent->Base_Add Reagent Add Alkyl Halide (1.2 eq) Base_Add->Reagent In-situ Free-basing MW_Step Microwave Irradiation 110°C | 15 min | Dynamic Mode Reagent->MW_Step Check TLC / LCMS Check MW_Step->Check Check->MW_Step Incomplete (+5 min) Workup Workup: EtOAc extraction Wash w/ NaHCO3 Check->Workup Complete Purify Flash Chromatography (MeOH/DCM) Workup->Purify

Caption: Workflow for the microwave-assisted N-alkylation of morpholin-2-one salts, highlighting the critical base neutralization step.

Diagram 2: Mechanistic Pathway & Divergence

This diagram visualizes how the reaction conditions dictate whether the ring is preserved (Alkylation) or opened (Aminolysis).

Reaction_Pathways Core Morpholin-2-one Scaffold Cond_A Reagents: R-X, DIPEA Solvent: ACN (Anhydrous) Temp: 110°C Core->Cond_A Selectivity Control Cond_B Reagents: R-NH2, TEA Solvent: EtOH Temp: 140°C Core->Cond_B Path_A Path A: N-Alkylation (Ring Preservation) Prod_A N-Substituted Morpholinone Path_A->Prod_A SN2 Attack Path_B Path B: Aminolysis (Ring Opening) Prod_B Acyclic Alpha-Hydroxy Amide Path_B->Prod_B Nucleophilic Acyl Substitution Cond_A->Path_A Cond_B->Path_B

Caption: Divergent synthetic pathways controlled by solvent and nucleophile choice under microwave irradiation.

References

  • Choudhary, D., et al. (2021).[1] "Microwave-Assisted Synthesis of Morpholine-Based Chalcones as Reversible MAO-A Inhibitors." Pharmaceutical Chemistry Journal. Available at: [Link]

  • Rodríguez, H., et al. (2001).[2] "Alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method." MDPI Molecules. Available at: [Link]

  • Dudhe, R., et al. (2015). "Microwave Mediated Synthesis in Pharmaceutical Chemistry." Rasayan Journal of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 66953, 3-Morpholinone." PubChem. Available at: [Link]

  • Gogoi, J., et al. (2023).[3] "A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions." MDPI. Available at: [Link]

Sources

Functionalization Strategies for the Morpholin-2-one Ring in Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

The morpholin-2-one (a lactone derivative of morpholine) represents a distinct and underutilized scaffold compared to its ubiquitous lactam counterpart, morpholin-3-one. In the context of pyridine-based drug discovery, this ring system offers unique physicochemical properties:

  • Metabolic Lability: Unlike the metabolically robust morpholin-3-one, the morpholin-2-one ester linkage is susceptible to esterases, making it an excellent candidate for prodrug strategies or transient pharmacophores.[1]

  • Chiral Vectoring: The C3 position (alpha to the carbonyl) is a prime vector for projecting pyridine substituents into specific receptor pockets (e.g., NK1 antagonists like Aprepitant precursors).[1]

  • Solubility Profile: The basic nitrogen (pKa ~6-7) combined with the polar ester functionality modulates lipophilicity (LogD) more aggressively than simple morpholines.

This guide details the construction and functionalization of morpholin-2-ones specifically tethered to or substituted with pyridine rings. We focus on overcoming the inherent instability of the lactone ring during synthetic manipulation.

Strategic Disconnection & Retrosynthesis[1]

To functionalize this scaffold effectively, one must understand the stability limits.[1] The lactone ring is prone to hydrolysis under strong aqueous base or acid. Therefore, functionalization is best achieved either during ring construction (De Novo) or via mild C-H activation. [1]

Visualization: Retrosynthetic Strategy Map

G cluster_0 Strategy A: De Novo Assembly (Chiral) cluster_1 Strategy B: Post-Synthetic Modification Target Target: 3-(Pyridin-x-yl)morpholin-2-one DROC Domino Ring-Opening Cyclization (DROC) Target->DROC Path A (High ee) CDC C3-H Oxidative Coupling (Cu-Catalyzed) Target->CDC Path B (Direct C-H) N_Alk N-Alkylation (Mild Base) Target->N_Alk Path C (N-Subst) AminoAlcohol 1,2-Amino Alcohol (Chiral Backbone) Glyoxal Pyridyl Glyoxal / Aldehyde DROC->AminoAlcohol DROC->Glyoxal Preformed Preformed Morpholin-2-one CDC->Preformed N_Alk->Preformed

Figure 1: Strategic decision tree for accessing pyridine-substituted morpholin-2-ones. Path A is preferred for setting chiral centers; Path B is for late-stage diversification.

Protocol 1: De Novo Assembly via Domino Ring-Opening Cyclization (DROC)[1]

Application: Synthesis of chiral 3-(pyridin-2-yl)morpholin-2-ones. Mechanism: This "one-pot" method couples a pyridine aldehyde with an amino alcohol, utilizing a sulfonyl-epoxide intermediate to close the ring. It avoids the harsh conditions of traditional acid-catalyzed cyclization.

Materials
  • Substrate: Pyridine-2-carboxaldehyde (1.0 equiv)[1]

  • Reagent: (Phenylsulfonyl)acetonitrile (1.0 equiv)[1]

  • Amine: (S)-2-(Benzylamino)ethanol (1.0 equiv)[1]

  • Oxidant: Cumyl hydroperoxide (CHP) (1.2 equiv)[1]

  • Catalyst: 10 mol% Quinine-derived urea (for asymmetric induction) or simple base (Cs₂CO₃) for racemic.[1]

  • Solvent: Toluene (anhydrous)[1]

Step-by-Step Methodology
  • Knoevenagel Condensation:

    • In a flame-dried flask, dissolve Pyridine-2-carboxaldehyde (1.0 mmol) and (Phenylsulfonyl)acetonitrile (1.0 mmol) in Toluene (5 mL).

    • Add catalyst (10 mol%).[1] Stir at RT for 2 hours. Checkpoint: TLC should show consumption of aldehyde.

  • Asymmetric Epoxidation:

    • Cool the mixture to 0°C.

    • Add Cumyl hydroperoxide (1.2 mmol) dropwise.[1] Stir at 0°C for 12–24 hours.

    • Mechanistic Note: This generates a chiral epoxy-sulfone intermediate.

  • Domino Cyclization:

    • Add (S)-2-(Benzylamino)ethanol (1.0 mmol) directly to the reaction mixture.

    • Warm to 40°C and stir for 24 hours.

    • The amine attacks the epoxide (regioselective ring opening), followed by an intramolecular attack of the hydroxyl group on the nitrile/imidate, expelling the sulfonyl group to form the lactone.

  • Work-up:

    • Quench with sat. NaHCO₃. Extract with EtOAc (3x).[1]

    • Dry over Na₂SO₄ and concentrate.

    • Purification: Flash chromatography (Hexane/EtOAc).[1] Note: Use buffered silica (1% Et₃N) to prevent lactone hydrolysis.[1]

Protocol 2: C3-H Functionalization via Cross-Dehydrogenative Coupling (CDC)

Application: Introducing a pyridine or imide moiety onto an existing morpholin-2-one scaffold at the C3 position. Why this works: The C3 proton is "doubly activated" by the adjacent carbonyl and the nitrogen, making it susceptible to radical abstraction under oxidative conditions.

Materials
  • Substrate: 4-Phenylmorpholin-2-one (or N-protected variant).

  • Coupling Partner: Pyridin-2-one or Cyclic Imide (e.g., Succinimide).[1]

  • Catalyst: CuCl (10-20 mol%).

  • Oxidant: Molecular Oxygen (O₂ balloon) or TBHP.[1]

  • Solvent: Acetonitrile or EtOAc.

Step-by-Step Methodology
  • Setup:

    • Charge a reaction tube with the Morpholin-2-one (0.5 mmol), Coupling Partner (0.75 mmol), and CuCl (0.05 mmol).[1]

    • Dissolve in anhydrous Acetonitrile (2.0 mL).

  • Activation:

    • Purge the vial with O₂ for 1 min, then keep under an O₂ balloon atmosphere (1 atm).

    • Heat to 60°C.

  • Monitoring:

    • Monitor by HPLC every 2 hours. Look for the disappearance of the starting morpholinone peak.

    • Caution: Extended reaction times (>24h) may lead to oxidative ring opening.[1]

  • Isolation:

    • Cool to RT. Filter through a celite pad to remove Copper salts.

    • Concentrate filtrate.

    • Recrystallize from Et₂O/Hexanes (preferred over column chromatography to avoid silica-induced hydrolysis).

Protocol 3: N-Functionalization (Alkylation with Pyridyl Halides)[1]

Application: Attaching a pyridine ring to the Nitrogen of the morpholin-2-one. Critical Constraint: Avoid strong bases (e.g., NaH, LDA) which will hydrolyze the lactone.[1] Use mild inorganic bases.

Table 1: Base Selection Guide for Morpholin-2-ones[1]
BasepKa (conj.[2] acid)SuitabilityRisk LevelRecommended Solvent
K₂CO₃ 10.3High LowAcetone / MeCN
DIPEA 10.7Moderate LowDCM / THF
NaH 35Prohibited CriticalN/A
Cs₂CO₃ 10.3High LowDMF (Dry)
Methodology
  • Dissolve Morpholin-2-one (HCl salt or free base) in anhydrous MeCN (0.1 M).

  • Add K₂CO₃ (2.0 equiv) and the Chloromethyl-pyridine derivative (1.1 equiv).

    • Note: If using Bromomethyl-pyridine, cool to 0°C initially to prevent over-alkylation.[1]

  • Add catalytic NaI (0.1 equiv) to accelerate the Finkelstein reaction in situ.

  • Stir at RT for 12 hours. Do not reflux unless necessary (reflux promotes ester cleavage).[1]

  • Filter solids and concentrate.

Troubleshooting & Analytical Validation

Stability Check

Morpholin-2-ones are essentially cyclic esters.

  • Storage: Store at -20°C under Argon.

  • Solvent Compatibility: Avoid MeOH or EtOH (transesterification risk).[1] Use IPA or MeCN for handling.

Analytical Signatures
  • IR Spectroscopy: Look for the characteristic lactone carbonyl stretch at 1730–1750 cm⁻¹ . (Distinct from amide/lactam at ~1650 cm⁻¹).[1]

  • ¹H NMR: The C3 protons appear as a singlet (or ABq if chiral) around 4.5–5.0 ppm , significantly downfield from morpholines due to the anisotropic effect of the carbonyl.

Workflow Visualization: DROC Mechanism

DROC Start Aldehyde + Sulfonyl Acetonitrile Inter1 Unsaturated Nitrile Start->Inter1 Knoevenagel (Urea Cat) Inter2 Epoxy-Sulfone (Chiral) Inter1->Inter2 Epoxidation (CHP) Prod Morpholin-2-one Scaffold Inter2->Prod Amino Alcohol Ring Opening + Cyclization

Figure 2: The Domino Ring-Opening Cyclization (DROC) cascade allows for the stereoselective construction of the ring system.[1]

References

  • Oxidative Functionalization (CDC)

    • Title: A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imid
    • Source: MDPI (2023).[1]

    • URL:[Link][1][3]

  • Asymmetric Synthesis (DROC)

    • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant.[3][4][5][6][7]

    • Source: Journal of Organic Chemistry (2023).
    • URL:[Link][1][3]

  • Medicinal Chemistry Context

    • Title: Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Str
    • Source: ResearchGate / Med. Res. Rev. (2020).[8][9]

    • URL:[Link]

  • General N-Alkylation Protocols

    • Title: Application Notes and Protocols for N-Alkylation of 4-(2,2-diphenylethyl)morpholine.
    • Source: BenchChem.[10]

Sources

Troubleshooting & Optimization

Improving reaction yield of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride synthesis

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized Technical Support Center resource. It moves beyond generic textbook descriptions to address the specific kinetic, thermodynamic, and practical challenges of synthesizing 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride .

Topic: Optimization of Reaction Yield & Process Stability Target Molecule: 3-(Pyridin-3-yl)morpholin-2-one


 2HCl
CAS Registry (Base): Analogous to 3-phenylmorpholin-2-one scaffolds used in NK1 antagonist synthesis.

Executive Summary: The "Lactone-Amine" Paradox

The synthesis of 3-(pyridin-3-yl)morpholin-2-one presents a dual challenge: you are forming a lactone (susceptible to hydrolysis) in the presence of a secondary amine and a pyridine ring (basic moieties that can catalyze ring opening or polymerization).

Low yields in this synthesis are rarely due to "bad reagents" but rather competing equilibria . The formation of the morpholin-2-one ring is an intramolecular esterification (lactonization) that is reversible. To improve yield, your protocol must aggressively shift the equilibrium toward the cyclic product while preventing the thermodynamic sink of oligomerization.

Core Reaction Workflow & Failure Analysis

The following diagram visualizes the critical pathway and the specific nodes where yield is typically lost.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Cyclization (Critical) cluster_2 Step 3: Salt Formation SM1 Ethyl alpha-bromo-(3-pyridyl)acetate Inter Linear Intermediate (Hydroxy-Amino Ester) SM1->Inter SN2 Substitution (Control Temp < 0°C) SM2 Ethanolamine (Excess) SM2->Inter Cyclic 3-(Pyridin-3-yl) morpholin-2-one Inter->Cyclic Acid Cat. / Heat (-EtOH) Poly Oligomers/Polymers (Yield Loss) Inter->Poly High Conc. Intermolecular Rxn Final Target Dihydrochloride (Precipitate) Cyclic->Final Anhydrous HCl in Dioxane/Et2O Hydrol Hydrolyzed Acid (Ring Open) Final->Hydrol Moisture Exposure

Figure 1: Reaction logic flow highlighting the competition between cyclization (desired) and polymerization/hydrolysis (yield killers).[1][2]

Troubleshooting Guides (Root Cause Analysis)

Issue A: Low Yield During Cyclization (<40%)

Symptom: The linear intermediate is consumed, but the isolated mass of the lactone is low. The crude mixture is viscous or gummy (oligomers).

Potential CauseThe MechanismCorrective Protocol
Concentration Effect Lactonization is intramolecular (unimolecular,

), while polymerization is intermolecular (bimolecular,

). High concentration favors polymerization.
High Dilution Principle: Perform the cyclization step at high dilution (0.05 M to 0.1 M) in toluene or xylene. This kinetically favors ring closure over chain formation.
Water/Alcohol Retention The reaction produces ethanol/water. If not removed, the equilibrium pushes back to the open chain.Azeotropic Distillation: Use a Dean-Stark trap or Soxhlet extractor containing activated 4Å Molecular Sieves. Solvent: Toluene (bp 110°C) is preferred over benzene for better water removal efficiency.
Catalyst Choice Strong mineral acids can degrade the pyridine ring or cause tarring.Switch to p-TSA or CSA: Use p-Toluenesulfonic acid (p-TSA) or Camphorsulfonic acid (CSA) (0.1 eq). These organic acids are soluble in toluene and milder than

.
Issue B: Product is an Oil/Gum Instead of Solid Salt

Symptom: After adding HCl, the product oils out or forms a sticky gum instead of a nice white powder.

Potential CauseThe MechanismCorrective Protocol
Water Contamination The dihydrochloride salt is extremely hygroscopic. Even trace moisture turns the salt into a deliquescent gum and hydrolyzes the lactone.Strict Anhydrous Conditions: 1. Dry the free base solution over

before adding acid.2. Use commercially available 4M HCl in Dioxane or generate HCl gas in situ. Do NOT use aqueous HCl.
Solvent Polarity The salt is too soluble in the reaction solvent (e.g., alcohols or wet ethers).Anti-Solvent Precipitation: Dissolve the free base in a minimum amount of dry

or THF, then slowly add the HCl solution, followed by dilution with anhydrous diethyl ether or MTBE to force precipitation.
Issue C: Impurity Profile (Bis-Alkylation)

Symptom: NMR shows complex aliphatic region. Mass spec shows M+44 peaks (extra ethoxy/ethyl group).

Potential CauseThe MechanismCorrective Protocol
Amine Nucleophilicity The secondary amine product (the linear intermediate) is still nucleophilic and can react with another equivalent of the bromo-acetate.Stoichiometry Adjustment: Use a large excess of ethanolamine (3–5 equivalents) during the alkylation step. This statistically ensures the bromo-acetate reacts with a fresh amine molecule rather than the product. Excess ethanolamine can be removed via high-vacuum distillation or aqueous wash (if rapid).

Optimized Experimental Protocol

Based on the "Joullié" and "Amino-Acid Ester" methodologies adapted for pyridine stability.

Step 1: Synthesis of the Linear Precursor
  • Reagents: Dissolve Ethanolamine (5.0 eq) in THF at 0°C.

  • Addition: Slowly add Ethyl

    
    -bromo-(3-pyridyl)acetate  (1.0 eq) dropwise over 1 hour. Note: Slow addition prevents thermal runaways and bis-alkylation.
    
  • Workup: Stir at RT for 4 hours. Concentrate to remove THF. Partition between EtOAc and Brine. Dry organic layer (

    
    ) and concentrate to obtain the crude amino-ester.
    
Step 2: Cyclization (The Yield Maker)[3]
  • Setup: Dissolve the crude amino-ester in Anhydrous Toluene (concentration 0.05 M ).

  • Catalyst: Add p-TSA (0.1 eq).

  • Reflux: Heat to reflux with a Dean-Stark trap for 12–16 hours. Monitor by TLC/LCMS for disappearance of the linear ester.

  • Isolation: Cool to RT. Wash with saturated

    
     (rapidly) to remove acid catalyst. Dry organic phase with 
    
    
    
    .[3]
Step 3: Salt Formation (The Stabilization)
  • Dissolution: Dissolve the free base oil in minimum anhydrous Dichloromethane (DCM) .

  • Acidification: Cool to 0°C. Add 4M HCl in Dioxane (2.2 eq) dropwise under Nitrogen.

  • Precipitation: If solid does not form immediately, add Anhydrous Diethyl Ether until turbid. Stir at 0°C for 1 hour.

  • Filtration: Filter the white solid under Nitrogen atmosphere (Schlenk filtration recommended). Store in a desiccator.

Frequently Asked Questions (FAQs)

Q: Can I use water in the workup of the free base? A: Yes, but it must be cold and fast . The morpholin-2-one ring is a cyclic ester. At high pH (during


 wash), it can hydrolyze. Perform the wash with ice-cold bicarbonate and separate phases immediately. Do not let it sit in the aqueous phase.

Q: Why is the "dihydrochloride" specified? A: The molecule has two basic nitrogens: the morpholine amine (


) and the pyridine nitrogen (

). To form a stoichiometric, crystalline solid, both sites must be protonated. A monohydrochloride might result in a non-stoichiometric, hygroscopic mixture.

Q: My product turns yellow upon storage. Why? A: This indicates oxidation or free-base liberation. The morpholine


-proton (next to the carbonyl and pyridine) is acidic. If the salt is not perfectly neutral/acidic, it can enolize and degrade. Store the dihydrochloride at -20°C under Argon.

Q: Can I use the "Lay Reaction" (Aldehyde + Chloroform + Ethanolamine)? A: While the Lay reaction is a known one-pot route for morpholin-2-ones, it often suffers from lower yields (30-50%) due to carbene side reactions and difficult purification of the resulting salt from inorganic byproducts. The two-step alkylation/cyclization route described above generally offers higher purity and scalability for this specific pyridine scaffold.

References

  • General Morpholin-2-one Synthesis (Joullié/Lay Reaction)

    • Title: Synthesis of morpholin-2-ones and piperazin-2-ones via three-component reaction.[4][5][6]

    • Source:J. Heterocycl.[7] Chem.

    • Context: Establishes the thermodynamic challenges of the one-pot protocol.
    • Link:

  • Lactonization Kinetics & Dilution Principle

    • Title: Macrocyclization and medium-sized ring form
    • Source:Chemical Reviews
    • Context: Mechanistic grounding for using 0.
    • Link:

  • Morpholinone Scaffolds in Drug Design

    • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach.[4][5][6]

    • Source:J. Org. Chem. (2023)[5][6][8][9]

    • Context: Discusses the stability and synthesis of 3-aryl substituted morpholin-2-ones as intermedi
    • Link:

  • Salt Formation & Stability

    • Title: Pharmaceutical Salts: Properties, Selection, and Use.
    • Source:Handbook of Pharmaceutical Salts
    • Context: Technical grounding for the necessity of anhydrous conditions for dihydrochloride salts of hygroscopic amines.
    • Link:

Sources

Minimizing side reactions during 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride scale-up

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis and scale-up of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride. This guide is designed for researchers, process chemists, and drug development professionals to address common challenges, particularly the formation of process-related impurities and side-reaction products. As a critical intermediate in pharmaceutical development, ensuring the robustness of its synthesis and the purity of the final compound is paramount. This document provides in-depth, field-proven insights, troubleshooting strategies, and validated protocols to help you navigate the complexities of this synthesis at scale.

Section 1: Understanding the Core Synthesis and Key Side Reactions

The successful scale-up of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride hinges on a comprehensive understanding of the primary reaction mechanism and the competing, non-productive pathways. The most direct synthetic route involves a two-step, one-pot process starting from 2-amino-1-(pyridin-3-yl)ethan-1-ol and an N-alkylation/cyclization sequence with an appropriate C2-electrophile, typically a haloacetate ester like ethyl chloroacetate.

Primary Synthetic Pathway

The reaction proceeds via an initial SN2 reaction where the primary amine of the starting material acts as a nucleophile, displacing the chloride from ethyl chloroacetate. This is followed by an intramolecular transesterification (lactamization), where the hydroxyl group attacks the ester carbonyl to form the six-membered morpholin-2-one ring. The final step involves precipitation and purification as a dihydrochloride salt.

Synthetic_Pathway cluster_step1 Step 1: N-Alkylation cluster_step2 Step 2: Intramolecular Cyclization cluster_step3 Step 3: Salt Formation SM1 2-Amino-1-(pyridin-3-yl)ethan-1-ol Intermediate N-(2-hydroxy-2-(pyridin-3-yl)ethyl)glycine ethyl ester SM1->Intermediate + Base, Solvent (e.g., Acetonitrile) SM2 Ethyl Chloroacetate SM2->Intermediate + Base, Solvent (e.g., Acetonitrile) Base Base (e.g., K2CO3) Product_FreeBase 3-(Pyridin-3-yl)morpholin-2-one (Free Base) Intermediate->Product_FreeBase Heat (Reflux) -EtOH Product_Salt 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride Product_FreeBase->Product_Salt + 2 HCl HCl HCl in Solvent

Caption: Primary reaction pathway for 3-(Pyridin-3-yl)morpholin-2-one synthesis.
Common Side Reaction Pathways

During scale-up, reaction kinetics and localized concentration gradients can favor undesirable pathways. The most prevalent side reaction is the formation of a dimeric impurity through bis-alkylation.

  • Bis-Alkylation Dimer Formation: The secondary amine of the intermediate is still nucleophilic and can compete with the primary amine of the starting material for the ethyl chloroacetate, leading to a bis-alkylated intermediate that subsequently cyclizes to form a dimeric impurity. This is a common issue when scaling up reactions involving primary amines and alkylating agents.[1]

  • Pyridine N-Alkylation: While less common under neutral or basic conditions, the pyridine nitrogen can act as a nucleophile, leading to the formation of a quaternary ammonium salt, especially if a highly reactive alkylating agent or harsh conditions are used.

  • Degradation/Discoloration: At elevated temperatures, particularly during the cyclization step, thermal degradation can occur, leading to the formation of colored impurities and a reduction in overall yield and purity.[1]

Side_Reactions SM1 Starting Amino Alcohol Intermediate Desired Intermediate (Secondary Amine) SM1->Intermediate + SM2 SM2 Ethyl Chloroacetate Product Desired Product Intermediate->Product Cyclization Dimer_Intermediate Bis-Alkylated Intermediate Intermediate->Dimer_Intermediate + SM2 (Excess or High Conc.) Dimer_Product Dimeric Impurity Dimer_Intermediate->Dimer_Product Cyclization

Caption: Formation pathway of the primary dimeric side-product.

Section 2: Troubleshooting Guide & FAQs

This section addresses specific issues encountered during synthesis and scale-up in a practical question-and-answer format.

Q1: My reaction yield is consistently low, and HPLC analysis shows a significant amount of unreacted 2-amino-1-(pyridin-3-yl)ethan-1-ol. What are the likely causes?

A1: This issue typically points to three main areas: base insufficiency, poor solvent choice, or inadequate temperature control.

  • Causality (Base): The N-alkylation step generates one equivalent of HCl, which will protonate the starting amine, rendering it non-nucleophilic. A stoichiometric amount of base (at least 1.0 equivalent relative to the ethyl chloroacetate) is required to neutralize this acid in situ. On scale-up, poor mixing can create localized acidic pockets, effectively halting the reaction. We recommend using a slight excess (1.1-1.2 equivalents) of a mild, heterogeneous base like potassium carbonate (K₂CO₃) which simplifies work-up.

  • Causality (Solvent): The solvent must be able to dissolve the starting materials to a reasonable extent while being inert to the reaction conditions. Acetonitrile is often a good choice due to its polarity and appropriate boiling point for the cyclization step. Using a solvent in which the starting material has poor solubility will result in a slow, incomplete reaction.

  • Causality (Temperature): The initial N-alkylation is often exothermic and may proceed well at room temperature or with gentle heating (40-50 °C). However, the subsequent cyclization (lactamization) typically requires higher temperatures (reflux) to proceed at a reasonable rate. If the temperature is too low during the second stage, the reaction will stall at the intermediate phase.

Q2: My primary impurity has a molecular weight that appears to be a dimer of the product. How can I minimize the formation of this byproduct?

A2: This is the classic issue of bis-alkylation, as depicted in the side-reaction diagram above. The key to minimizing this impurity is to control the relative concentrations of the reactants.

  • Expert Insight: The desired mono-alkylation is a second-order reaction between the starting amine and ethyl chloroacetate. The undesired bis-alkylation is a second-order reaction between the intermediate and ethyl chloroacetate. To favor the desired reaction, you must keep the instantaneous concentration of ethyl chloroacetate low relative to the starting amine.

  • Solution: Implement a slow, controlled addition of the ethyl chloroacetate to the reaction mixture containing the amino alcohol and base over several hours. This "feed-on-addition" strategy is a cornerstone of large-scale process chemistry for controlling selectivity and managing exotherms.[2] Avoid adding all the alkylating agent at once, as this creates a high-concentration scenario that strongly favors the formation of the dimeric impurity.

Q3: The final, isolated dihydrochloride salt is yellow or brown, and it fails color specifications. What is the source of this discoloration?

A3: Discoloration is almost always a sign of degradation products.

  • Causality (Thermal Stress): Prolonged heating at high temperatures during the cyclization step can cause thermal decomposition of the product or intermediates. The pyridine ring, in particular, can be susceptible to oxidative degradation pathways that form highly colored chromophores.

  • Mitigation Strategy 1 (Reaction): Minimize the time at reflux. Monitor the reaction closely by HPLC, and once the conversion of the intermediate to the cyclized product is complete (>98%), proceed with the cooling and work-up. Do not leave the reaction at high temperatures unnecessarily.

  • Mitigation Strategy 2 (Purification): If the color has already formed, it can often be removed during work-up or crystallization. Before the final salt formation, treating a solution of the free base in an organic solvent (e.g., ethyl acetate or isopropanol) with activated charcoal can effectively adsorb many colored impurities.[1] Perform a hot filtration to remove the charcoal before proceeding to crystallization.

Q4: During the addition of HCl for salt formation, my product "oils out" and refuses to crystallize into a manageable solid. How can I achieve proper crystallization?

A4: "Oiling out" occurs when the product precipitates from the solution as a liquid phase because its solubility limit is exceeded under conditions (temperature, solvent composition) that do not favor nucleation and crystal growth. Water content and solvent choice are the most common culprits.

  • Expert Insight: The dihydrochloride salt is highly polar and hygroscopic. Even small amounts of water in your solvent system can dramatically increase the solubility of the salt, preventing it from crystallizing and promoting the formation of a viscous oil.

  • Solution 1 (Solvent System): Ensure you are using anhydrous solvents for the crystallization step. A common and effective system is to dissolve the free base in anhydrous isopropanol (IPA) or ethanol (EtOH) and then add a solution of anhydrous HCl in IPA. Alternatively, bubbling dry HCl gas through the solution can be effective on a large scale.

  • Solution 2 (Anti-Solvent Crystallization): If direct crystallization is challenging, consider an anti-solvent approach. Dissolve the free base in a minimal amount of a good solvent like ethanol, then slowly add a non-polar anti-solvent like methyl tert-butyl ether (MTBE) or acetone until turbidity is observed.[1] This can often induce crystallization.

  • Solution 3 (Seeding): If available, adding a small number of seed crystals of the desired crystalline form can bypass the kinetic barrier to nucleation and promote controlled crystal growth, preventing oiling out.

Section 3: Key Experimental Protocols

Adherence to validated analytical and purification methods is essential for process control and ensuring the final product meets specifications.

Protocol 1: HPLC Method for In-Process Control and Impurity Profiling

This reverse-phase HPLC method is designed to separate the starting material, intermediate, final product, and the primary dimeric impurity.

  • Instrumentation: HPLC system with a UV/DAD detector.[3]

  • Column: C18 reverse-phase column (e.g., Waters XBridge C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 60% B

    • 15-18 min: 60% to 95% B

    • 18-20 min: 95% B

    • 20-21 min: 95% to 5% B

    • 21-25 min: 5% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection: UV at 260 nm.

  • Sample Preparation: Dilute the reaction mixture in a 50:50 mixture of Water:Acetonitrile to an approximate concentration of 0.5 mg/mL.

  • Expected Elution Order: 1. Starting Amino Alcohol, 2. Intermediate, 3. Product , 4. Dimeric Impurity.

  • System Suitability: The resolution between the product peak and the dimer peak should be ≥ 2.0.

Protocol 2: Optimized Recrystallization for High-Purity Dihydrochloride Salt

This protocol is designed to purify the final product and provide a consistent, crystalline solid.

  • Following the reaction work-up, dissolve the crude 3-(Pyridin-3-yl)morpholin-2-one free base in anhydrous isopropanol (IPA) (approx. 10 mL per gram of crude material) at 50-60 °C.

  • Add 0.5% w/w of activated charcoal to the solution. Stir for 30 minutes at 50-60 °C to remove colored impurities.

  • Perform a hot filtration through a pad of celite to remove the charcoal, washing the pad with a small amount of hot IPA.

  • Cool the filtrate to room temperature.

  • Slowly add a solution of 5-6 M HCl in IPA (approx. 2.2 equivalents) dropwise while stirring. The product should begin to precipitate.

  • Stir the resulting slurry at room temperature for 2-4 hours to allow for complete crystallization.

  • Cool the slurry to 0-5 °C and hold for at least 1 hour.

  • Filter the solid product, and wash the cake with a small amount of cold IPA, followed by a wash with MTBE or a similar non-polar solvent to aid in drying.

  • Dry the solid in a vacuum oven at 40-50 °C until a constant weight is achieved.

Section 4: Critical Parameter Control Summary

Effective scale-up requires identifying and controlling Critical Process Parameters (CPPs) that impact Key Quality Attributes (KQAs).

Parameter Target Range Impact on Purity & Yield Rationale / Mechanistic Insight
SM Stoichiometry 1.05 - 1.10 eq. Ethyl ChloroacetateHigh impact on yield and residual starting material.A slight excess of the alkylating agent ensures complete conversion of the limiting amino alcohol.
Base Stoichiometry 1.1 - 1.2 eq. K₂CO₃Critical for reaction completion.Insufficient base leads to protonation of the starting amine, halting the N-alkylation step.
Rate of Addition Add over 2-4 hoursCritical for minimizing dimer formation.Maintains a low instantaneous concentration of the electrophile, favoring mono-alkylation.[2]
Cyclization Temp. Reflux (e.g., ~82°C in ACN)Affects reaction rate and impurity formation.Required for lactamization. Excessive time/temp can lead to thermal degradation.
Water Content < 0.1% in crystallization solventCritical for achieving crystalline solid vs. oil.The high polarity and hygroscopicity of the dihydrochloride salt require anhydrous conditions for effective crystallization.

Section 5: Visual Troubleshooting Workflow

Use this decision tree to quickly diagnose and resolve common production issues.

Troubleshooting_Workflow Start Problem Observed Low_Yield Low_Yield Start->Low_Yield Low Yield/ Incomplete Conversion High_Dimer High_Dimer Start->High_Dimer High Dimer (>0.5%) Discoloration Discoloration Start->Discoloration Product Off-Color Oiling_Out Oiling_Out Start->Oiling_Out Crystallization Failure (Oiling) Check_Base Base Stoichiometry & Quality Correct? Low_Yield->Check_Base Check HPLC for Unreacted SM1 Check_Addition Check_Addition High_Dimer->Check_Addition Was Alkylating Agent Added Slowly? Check_Time_Temp Check_Time_Temp Discoloration->Check_Time_Temp Extended Time at Reflux? Check_Water Check_Water Oiling_Out->Check_Water Anhydrous Solvents Used? Base_OK Base_OK Check_Base->Base_OK Yes Base_Bad Action: Increase base to 1.2 eq. Ensure dry, powdered K2CO3. Check_Base->Base_Bad No Check_Temp Check_Temp Base_OK->Check_Temp Cyclization Temp & Time Sufficient? Temp_OK Temp_OK Check_Temp->Temp_OK Yes Temp_Bad Action: Ensure reflux (≥80°C) and monitor by HPLC until intermediate is consumed. Check_Temp->Temp_Bad No Addition_OK Addition_OK Check_Addition->Addition_OK Yes Addition_Bad Action: Implement slow addition of ethyl chloroacetate over 2-4 hours. Check_Addition->Addition_Bad No Check_Mixing Check_Mixing Addition_OK->Check_Mixing Is Agitation Sufficient? Mixing_Bad Action: Increase agitation speed to prevent localized 'hot spots' of high concentration. Check_Mixing->Mixing_Bad No Time_Temp_Bad Action: Minimize time at reflux. Use in-process charcoal treatment. Check_Time_Temp->Time_Temp_Bad Yes Water_Bad Action: Use anhydrous IPA/EtOH. Dry glassware thoroughly. Check_Water->Water_Bad No Water_OK Water_OK Check_Water->Water_OK Yes Check_Cooling Check_Cooling Water_OK->Check_Cooling Cooling Rate Too Fast? Cooling_Bad Action: Implement slow cooling. Consider using a seeding strategy. Check_Cooling->Cooling_Bad Yes

Caption: Logical workflow for troubleshooting common scale-up issues.

Section 6: References

  • Doye, S. (2002). A New Strategy for the Synthesis of Substituted Morpholines. PMC - NIH. Available at: [Link]

  • Kavitha, C., et al. (2019). Recent progress in the synthesis of morpholines. ResearchGate. Available at: [Link]

  • Gomes, P., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Available at: [Link]

  • Jin, L., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available at: [Link]

  • Meninno, S., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach. ACS Publications. Available at: [Link]

  • Gajda, T., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride. PMC. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available at: [Link]

  • Singh, S., et al. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. AAPS PharmSciTech. Available at: [Link]

  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Open Access Journals. Available at: [Link]

  • ResearchGate. (2025). ChemInform Abstract: Advances in the Synthesis of Morpholin-3-ones and Morpholin-2-ones. Available at: [Link]

Sources

Removing excess HCl from 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride preparations

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 3-(Pyridin-3-yl)morpholin-2-one Dihydrochloride

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals working with 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride. It is designed as a series of troubleshooting questions and answers to address common challenges encountered during the purification and handling of this compound, with a specific focus on the removal of excess hydrochloric acid.

Frequently Asked Questions (FAQs)

Q1: I've synthesized 3-(Pyridin-3-yl)morpholin-2-one and my final product is a dihydrochloride salt. What does this mean?

A: Your compound, 3-(Pyridin-3-yl)morpholin-2-one, possesses two basic nitrogen atoms that are susceptible to protonation by an acid: the pyridine nitrogen and the morpholine nitrogen. In the presence of hydrochloric acid (HCl), which is often used during synthesis or deprotection steps (e.g., N-Boc deprotection), both of these sites can accept a proton (H⁺), forming a salt with the chloride anion (Cl⁻). The resulting "dihydrochloride" signifies that two equivalents of HCl have associated with one molecule of your compound. This salt form often enhances crystallinity and stability, making it easier to isolate and handle compared to the free base.

Q2: Why is removing excess HCl important for my downstream applications?

A: While the stoichiometric dihydrochloride salt may be desired, any excess or non-stoichiometric HCl can be problematic for several reasons:

  • Reaction Compatibility: Many subsequent reactions, such as couplings or reactions requiring basic conditions, will be inhibited or completely quenched by the presence of excess acid. The acid will neutralize reagents and catalysts, leading to failed reactions or low yields.[1]

  • Compound Stability: Although the salt form is generally stable, a highly acidic environment can potentially lead to the degradation of sensitive functional groups over long-term storage.

  • Analytical Accuracy: Excess HCl can interfere with accurate weighing of the compound, leading to errors in molar calculations for subsequent experiments. It can also affect analytical techniques like HPLC by altering the mobile phase pH in the immediate vicinity of the sample injection.[2]

  • Biological Assays: In drug development, precise pH control is critical for most biological assays. Excess acid will alter the pH of the assay buffer, potentially affecting protein conformation, cell viability, and compound-target interactions, leading to unreliable data.

Q3: How can I determine if my product has excess HCl or if it is the pure dihydrochloride salt?

A: Differentiating between stoichiometric and excess HCl is a critical first step. Here are several methods:

  • pH Measurement: Dissolve a precisely weighed amount of your compound in deionized water to a known concentration (e.g., 10 mg/mL). Measure the pH. A significant deviation to a lower pH than expected for the pure dihydrochloride salt suggests the presence of free HCl.

  • Titration: A potentiometric titration can quantify the amount of acid present. By titrating a solution of your compound with a standardized base (e.g., 0.1 M NaOH), you can determine the exact number of equivalents of acid associated with your compound.

  • Elemental Analysis: While not differentiating free vs. bound HCl, elemental analysis for chlorine can confirm if the chloride content is higher than the theoretical percentage for the pure dihydrochloride formula.

  • Ion Chromatography: This is a highly accurate method to quantify the amount of free chloride anion in your sample.[3][4]

Troubleshooting Guide: Methodologies for HCl Removal

Choosing the correct method for removing excess HCl depends on the scale of your experiment, the desired final form of your product (free base or pure salt), and the equipment available.

Issue 1: My reaction requires the neutral, free base form of 3-(Pyridin-3-yl)morpholin-2-one. How do I completely remove the HCl?

This requires a neutralization and extraction procedure, often referred to as "free-basing." The principle is to use a base to remove the protons from the nitrogen atoms, converting the water-soluble salt into the more organic-soluble free base, which can then be extracted.

  • Dissolution: Dissolve the 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride salt in deionized water.

  • Basification: Cool the solution in an ice bath. Slowly add a mild inorganic base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃), while stirring.[5][6]

    • Rationale: A mild base is recommended to avoid potential hydrolysis of the morpholinone lactam ring, which could occur under strongly basic conditions (e.g., with NaOH or KOH).[7][8]

  • pH Monitoring: Monitor the pH of the aqueous layer using pH paper or a pH meter. Continue adding the base dropwise until the pH is approximately 8-9. This ensures complete deprotonation of both nitrogen centers.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer multiple times with an appropriate organic solvent, such as dichloromethane (DCM) or ethyl acetate.[9] The free base is more soluble in the organic phase.

  • Washing & Drying: Combine the organic extracts and wash them with brine (saturated NaCl solution) to remove residual water. Dry the organic layer over an anhydrous drying agent like anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Isolation: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the free base of 3-(Pyridin-3-yl)morpholin-2-one, typically as an oil or solid.

cluster_start Start: Dihydrochloride Salt cluster_process Neutralization & Extraction cluster_end Finish: Pure Free Base start Dissolve Salt in Water basify Add NaHCO₃(aq) (pH 8-9) start->basify Aqueous Solution extract Extract with DCM or EtOAc basify->extract Two-Phase Mixture wash_dry Wash with Brine Dry over Na₂SO₄ extract->wash_dry Organic Layer isolate Filter & Evaporate Solvent wash_dry->isolate Dried Organic Solution end_product Isolated Free Base isolate->end_product

Caption: Workflow for converting the dihydrochloride salt to the free base.

Issue 2: My product needs to be a pure, solid salt, but I suspect it's contaminated with excess acid. How can I purify it?

For this scenario, recrystallization is often the most effective method. The goal is to find a solvent system where the desired dihydrochloride salt has high solubility at high temperatures and low solubility at low temperatures, while the excess HCl and other impurities remain in solution.

  • Solvent Selection: The choice of solvent is critical.[10] For hydrochloride salts of nitrogen-containing heterocycles, common solvent systems include:

    • Ethanol or Isopropanol.[11]

    • Ethanol/Diethyl ether mixture.

    • Methanol/Ethyl acetate mixture.

    • Water (if the compound is sparingly soluble in cold water).

    • Screening: Test small amounts of your compound in different solvents to find one where it is sparingly soluble at room temperature but dissolves completely upon heating.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to your crude solid until it just dissolves completely.[12]

  • Cooling (Crystallization): Allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Isolation: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities adhering to the crystal surface.

  • Drying: Dry the crystals under high vacuum to remove all traces of solvent.

Solvent/SystemPolaritySuitability for Pyridinium SaltsNotes
Isopropanol (IPA)Polar ProticHighOften a good first choice. Salts are less soluble than in EtOH or MeOH.[11]
Ethanol (EtOH)Polar ProticHighGood solubility when hot, but may retain too much in solution when cold.
EtOH / Diethyl EtherMixedHighDissolve in minimal hot EtOH, then add ether as an anti-solvent until cloudy.
Methanol (MeOH)Polar ProticModerateHigh solvating power; may be difficult to get crystals back out.
WaterHigh Polar ProticVariesUse if the salt has significantly lower solubility in cold water vs. hot.
Issue 3: I have access to advanced equipment and need a very high-purity product free of any ionic impurities. Is there an alternative to extraction or recrystallization?

Yes, ion-exchange chromatography (IEX) is a powerful technique for removing ionic impurities like excess H⁺ and Cl⁻. Specifically, anion exchange can be used to capture the excess chloride ions.

  • Principle: An anion-exchange resin contains positively charged functional groups that bind anions. By passing a solution of your compound through the column, the chloride ions (Cl⁻) will bind to the resin, while your positively charged 3-(Pyridin-3-yl)morpholin-2-one cation will pass through.

  • Resin Selection: Choose a weak or strong anion exchange resin (e.g., DEAE or Q-type resins).

  • Column Preparation: Pack a column with the selected resin and equilibrate it with a suitable buffer at a controlled pH.

  • Sample Loading: Dissolve your dihydrochloride salt in the equilibration buffer and load it onto the column.

  • Elution: Elute the column with the equilibration buffer. Your protonated compound will not bind to the positive resin and will elute from the column. The excess chloride ions will be retained.

  • Analysis: Collect the fractions containing your product and verify the absence of excess chloride using methods described in FAQ Q3.

input Input Solution [Compound-2H]²⁺ Excess Cl⁻ column Anion Exchange Column (Positively Charged Resin) input->column output Purified Eluate [Compound-2H]²⁺ column->output Compound Elutes waste Bound Excess Cl⁻ (On Resin) column->waste Cl⁻ Binds

Caption: Principle of removing excess chloride via anion-exchange chromatography.

Decision Guide: Choosing the Right Method

start What is the desired final product form? free_base Neutral Free Base start->free_base pure_salt Pure Dihydrochloride Salt start->pure_salt method1 Use Protocol 1: Neutralization & Organic Extraction free_base->method1 impurity_q What is the nature of the impurity? pure_salt->impurity_q excess_acid Mainly Excess HCl & Minor Soluble Impurities impurity_q->excess_acid ionic_contam Trace Ionic Contaminants impurity_q->ionic_contam method2 Use Protocol 2: Recrystallization excess_acid->method2 method3 Use Protocol 3: Ion-Exchange Chromatography ionic_contam->method3

Caption: Decision tree for selecting the appropriate purification method.

References

  • ResearchGate. (2023, December 27). How can I neutralize aminehydrochlorides? Available at: [Link]

  • Labmate Online. (n.d.). Ion exchange chromatography 'a good desalination technology'. Available at: [Link]

  • Chemistry Stack Exchange. (2023, September 30). Does ammonia gas neutralise Hcl salt of amines in dry non polar medium. Available at: [Link]

  • Google Patents. (n.d.). EP0600606A1 - Neutralizing amines with low salt precipitation potential.
  • ResearchGate. (2014, November 20). Can anyone suggest how to neutralize aminehydrochlorides? Available at: [Link]

  • Reddit. (2021, September 4). Obtaining free base from hydrochloride salt in methanol as solvent? Available at: [Link]

  • Chemistry LibreTexts. (2025, September 4). 3.4.3. Ion Exchange Chromatography. Available at: [Link]

  • Google Patents. (n.d.). WO2011095977A1 - Methods for the separation of hcl from a chloride salt and compositions produced thereby.
  • ResearchGate. (2021, September 16). How to free the Base from Cystamine/Cysteamine Hydrochloride Salt? Available at: [Link]

  • International Journal of PharmTech Research. (2009, October-December). Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available at: [Link]

  • Reddit. (2022, May 17). Can you lyophilize something that is in 6N HCl solution without neutralizing first or will that damage the pump/system? Available at: [Link]

  • Reddit. (2011, October 14). Synthetic chemists: getting rid of HCl? Available at: [Link]

  • Chemistry Stack Exchange. (2017, October 18). How can I free base cystamine dihydrochloride? Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Residual solvent analysis in hydrochloride salts of active pharmaceutical ingredients. Available at: [Link]

  • ResearchGate. (2017, February 7). Purification of organic hydrochloride salt? Available at: [Link]

  • ResearchGate. (2018, December 4). How should I remove excess HCl from sample hydrolysate before HPLC? Available at: [Link]

  • Bio-Rad. (n.d.). Anion Exchange Chromatography. Available at: [Link]

  • Chemtex Speciality Limited. (n.d.). Neutralizing Amine | Refinery Chemicals. Available at: [Link]

  • MDPI. (2023, July 5). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Available at: [Link]

  • Sciencemadness.org. (2020, June 11). Removing HCl from CuCl2 solution. Available at: [Link]

  • Scribd. (n.d.). Converting Fentanyl Hydrochloride (HCL) To Fentanyl Freebase. Available at: [Link]

  • ResearchGate. (2016, December 19). Can I freeze drying HCl with freeze dryer? Available at: [Link]

  • ResearchGate. (2018). Recrystallization experiments on [Ag(py) 2 ]ReO 4 (2c) with various solvents. Available at: [Link]

  • Reddit. (2022, May 17). Can you lyophilize something that is in 6N HCl solution without neutralizing first or will that damage the pump/system? Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: How To. Available at: [Link]

  • Quickcompany. (n.d.). A Process For Preparing 4 (4 Nitrophenyl) 3 Morpholinone. Available at: [Link]

  • Unknown. (n.d.). RECRYSTALLISATION. Available at: [Link]

  • Lab Alley. (2024, August 19). How to neutralize hydrochloric acid. Available at: [Link]

  • Google Patents. (n.d.). WO2021103454A1 - Desalination method using lyophilization principle.
  • Google Patents. (n.d.). CN105753804A - Method of preparing 3-morpholinone.
  • Google Patents. (n.d.). WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one.
  • ResearchGate. (n.d.). Organocatalytic Ring-Opening Polymerization of Morpholinones. Available at: [Link]

  • Chemistry LibreTexts. (2023, January 29). Recrystallization. Available at: [Link]

  • Almac. (n.d.). Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography. Available at: [Link]

  • ResearchGate. (2020, February 7). Is it possible to boil off HCl from pyridinium chloride salts? Available at: [Link]

  • Google Patents. (n.d.). CN103755625A - Method for cleanly preparing high-purity pyridine hydrochloride.
  • Acta Poloniae Pharmaceutica. (2007). ANALYTICAL METHODS FOR RESIDUAL SOLVENTS DETERMINATION IN PHARMACEUTICAL PRODUCTS. Available at: [Link]

  • Wikipedia. (n.d.). Pyridinium chloride. Available at: [Link]

  • Georganics. (n.d.). 4-(2-(Pyridin-3-yl)quinolin-4-yl)morpholine. Available at: [Link]

Sources

Controlling hygroscopicity of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride powder

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Double Threat" Challenge

As a researcher working with 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride , you are managing a compound with two competing instability factors:

  • Extreme Hygroscopicity: The dihydrochloride (

    
    ) salt form provides high lattice energy but significantly lowers the Critical Relative Humidity (CRH), often below 40% RH.
    
  • Hydrolytic Instability: The morpholin-2-one ring is a cyclic ester (lactone). Upon absorbing moisture, the acidic environment created by the HCl salt catalyzes the hydrolysis of this ring, irreversibly degrading the compound into its open-chain acid form.

Crucial Warning: Unlike simple amine salts where "wet" powder can be dried, moisture uptake in this compound often signifies irreversible chemical degradation.

Part 1: Troubleshooting Guides (Q&A)

Module A: Physical State & Handling

Q1: My powder has turned into a sticky paste or a hard glass. Can I dry it in an oven to recover it?

  • Technical Answer: No. Do not apply heat.

  • The Science: You are witnessing deliquescence —the solid has absorbed enough atmospheric moisture to dissolve in its own sorbed water.[1] Because this is an acidic salt (

    
    ), the resulting "solution" on the particle surface has a pH < 2. Heating this acidic paste will exponentially accelerate the acid-catalyzed hydrolysis of the lactone ring.
    
  • Action Plan:

    • Dissolve a small aliquot in dry DMSO-d6.

    • Run a proton NMR.[2] Look for the disappearance of the lactone methylene protons or the appearance of a carboxylic acid peak.

    • If pure: Lyophilize (freeze-dry) immediately using a water-free solvent system (e.g., t-butanol) if possible, or use high-vacuum desiccation at room temperature .

    • If degraded: Discard the batch.

Q2: How do I weigh this compound for screening without it gaining weight on the balance?

  • Technical Answer: You are fighting the kinetics of moisture sorption. You must break the exposure chain.

  • Protocol:

    • Equilibration: Allow the storage bottle to reach room temperature before opening to prevent condensation.

    • The "Subdivision" Technique: Do not weigh exact amounts into open weigh boats. Instead:

      • Tare a closed vial containing the solvent.

      • Quickly transfer an approximate amount of powder into the solvent.

      • Close and re-weigh. Calculate the exact concentration based on the weight difference (

        
        ).
        
    • Environment: Use a portable anti-static gun to reduce static charge, which often forces users to keep containers open longer than necessary.

Module B: Chemical Stability & Storage

Q3: I see a new impurity growing at RRT ~0.85 in my HPLC. What is it?

  • Technical Answer: This is almost certainly the ring-opened hydrolysis product (3-(pyridin-3-yl)-2-hydroxyethylamino acid derivative).

  • The Mechanism: The morpholin-2-one ring is under strain. The

    
     salt means that any absorbed water becomes highly acidic. The protonation of the carbonyl oxygen makes the carbonyl carbon highly electrophilic, inviting attack from water molecules.
    
  • Prevention: Store the compound at -20°C in a container sealed with Parafilm, inside a secondary container containing active desiccant (Silica Gel or

    
    ).
    

Part 2: The Degradation Mechanism (Visualized)

Understanding the causality between "wetness" and "purity" is vital. The following diagram illustrates why moisture control is actually purity control for this specific molecule.

degradation_pathway cluster_danger The 'Doom Loop' of Acidic Salts DryPowder Dry Powder (Crystalline Lattice) Deliquescence Deliquescence (Formation of Saturated Surface Solution) DryPowder->Deliquescence Adsorption Moisture Atmospheric Moisture (RH > CRH) Moisture->Deliquescence Acidity Local pH Drop (HCl Dissociation) Deliquescence->Acidity Ionization Hydrolysis Acid-Catalyzed Lactone Hydrolysis Deliquescence->Hydrolysis H2O Reactant Acidity->Hydrolysis Catalysis Degradant Ring-Opened Product (Irreversible Impurity) Hydrolysis->Degradant Ring Opening

Figure 1: The cascade effect of moisture on morpholin-2-one HCl salts. Note that water acts as both the solvent for deliquescence and the reactant for degradation.

Part 3: Recommended Handling Workflows

To maintain the integrity of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride, adopt this strict handling hierarchy.

Workflow Diagram

handling_workflow Start Incoming Shipment Storage Long-Term Storage (-20°C, Desiccated) Start->Storage Usage Experimental Use Storage->Usage Warm to RT (Sealed) EnvCheck Check Lab Humidity Usage->EnvCheck Glovebox Use Glovebox (N2/Ar Atmosphere) EnvCheck->Glovebox High RH (>40%) Benchtop Benchtop Handling (Limit Exposure < 2 mins) EnvCheck->Benchtop Low RH (<40%) Solubilization Dissolve Immediately in Dry Solvent Glovebox->Solubilization Benchtop->Solubilization

Figure 2: Decision tree for handling hygroscopic HCl salts to minimize hydrolytic risk.

Part 4: Data & Specifications

Comparison of Salt Forms (Theoretical Projection)

If the dihydrochloride form proves too unstable for your formulation, consider these alternatives based on pKa and lattice energy principles.

Salt FormHygroscopicity RiskHydrolysis RiskNotes
Dihydrochloride (

)
High High Current form. High lattice energy but low Critical Relative Humidity (CRH). Creates acidic micro-environment.
Monohydrochloride (

)
Medium Medium Might be less acidic, but pyridine/morpholine pKa overlap may make stoichiometry difficult to control.
Tosylate (

)
Low Low Generally non-hygroscopic. Lipophilic counterion shields the core. Recommended alternative.
Fumarate Low Low Often forms stable, non-hygroscopic lattices. Weak acid reduces hydrolysis risk.
Critical Parameters Table
ParameterSpecification / GuidelineReason
Storage Temp -20°C

5°C
Slows kinetic rate of hydrolysis.
Critical RH (Est.) < 40% RHHCl salts of small heterocycles typically deliquesce rapidly above this threshold.
Solvent Compatibility DMSO, DMF, Acetonitrile (Anhydrous)Avoid protic solvents (MeOH, Water) for stock solutions to prevent solvolysis.
Drying Method Vacuum Desiccation (

)
Heat is contraindicated due to acid-lability.

References

  • Guerrieri, P. et al. (2010). Crystalline and Amorphous Phases of Hygroscopic Pharmaceutical Salts: A Physicochemical Study. Journal of Pharmaceutical Sciences. Link Validates the mechanism of deliquescence in HCl salts and the impact of lattice disorder.

  • Waterman, K. C. et al. (2002). Hydrolysis in Pharmaceutical Formulations. Pharmaceutical Development and Technology.[3] Link Authoritative source on the relationship between moisture content, pH, and lactone/ester hydrolysis rates.

  • Stahl, P. H. & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link The gold standard text for understanding why HCl salts are hygroscopic and how to select counterions (e.g., Tosylate/Fumarate) to improve stability.

  • FDA Guidance for Industry. (2021). Stability Testing of Drug Substances and Products. U.S. Food and Drug Administration.[4] Link Provides the regulatory framework for humidity controls and stress testing (photostability/hydrolysis).

Sources

Validation & Comparative

Comparative 1H NMR Analysis Guide: 3-(Pyridin-3-yl)morpholin-2-one Dihydrochloride

[1]

Executive Summary

Compound: 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride Primary Application: Pharmacophore intermediate, chiral building block.[1][2][3][4] Critical Challenge: Distinguishing the intact lactone ring from hydrolyzed byproducts and accurately assigning diastereotopic protons in the morpholine ring.

This guide provides a technical comparison of NMR acquisition strategies, specifically evaluating solvent suitability (DMSO-d₆ vs. D₂O) and the spectral impact of salt formation. It is designed to allow researchers to validate the structural integrity of this moisture-sensitive dihydrochloride salt.

Part 1: Structural & Mechanistic Context[1][4][5]

To interpret the NMR spectrum accurately, one must understand the electronic environment created by the dihydrochloride salt form.

  • The Pyridinium System: The pyridine nitrogen is protonated (

    
    ), creating a pyridinium ion. This introduces a strong electron-withdrawing effect, shifting all pyridine ring protons downfield (deshielding) compared to the free base.[1]
    
  • The Morpholin-2-one Ring: This is a cyclic ester (lactone) with a secondary amine.[1] In the dihydrochloride form, the morpholine nitrogen is also protonated (

    
    ), forming an ammonium species.[4]
    
  • Chirality: The carbon at position 3 (C3) is a chiral center. Consequently, the methylene protons at C5 and C6 are diastereotopic , appearing as complex multiplets rather than simple triplets.

Diagram 1: Structural Logic & Shift Correlation

NMR_LogicSubstrate3-(Pyridin-3-yl)morpholin-2-one2HClPyridinePyridine Ring(Aromatic)Substrate->PyridineMorpholineMorpholinone Ring(Aliphatic)Substrate->MorpholineSalt_EffectHCl Salt Effect(Protonation)Pyridine->Salt_EffectMorpholine->Salt_EffectChiralityC3 Chiral CenterMorpholine->ChiralityShift_DownfieldDownfield Shift(+0.5 to 1.0 ppm)Salt_Effect->Shift_DownfieldInductive EffectDiastereotopyDiastereotopic Splitting(Complex Multiplets)Chirality->DiastereotopySymmetry Break

Caption: Logical flow of structural features influencing the 1H NMR spectrum. Protonation leads to global deshielding, while chirality complicates the aliphatic region.[4]

Part 2: Comparative Analysis of Acquisition Conditions

The choice of solvent is the single most critical variable in characterizing this compound due to the lability of the lactone ring and the exchangeable protons.

Comparison Table: Solvent Suitability
FeatureDMSO-d₆ (Recommended) D₂O (Alternative) CDCl₃ (Not Recommended)
Solubility Excellent. Dissolves the dihydrochloride salt readily.[1]Good. High solubility for salts.[1]Poor. Salts are generally insoluble; requires free-basing.[1]
Exchangeable Protons Visible. NH₂⁺ and NH⁺ protons appear as broad singlets (9-12 ppm).[1]Invisible. Rapid H/D exchange eliminates NH signals.[1]N/A
Stability High. Lactone ring remains stable during acquisition.[1]Low. Risk of hydrolysis to the open-chain hydroxy-acid over time.[1]N/A
Chemical Shift Reference Residual peak at 2.50 ppm.[1]HDO peak (variable, ~4.79 ppm).[1][4]Residual peak at 7.26 ppm.[1]
Spectral Resolution Good separation of signals.[5]Sharp signals, but loss of NH coupling info.N/A

Expert Insight: Use DMSO-d₆ for structural validation. The observation of the ammonium/pyridinium protons provides confirmation of the salt stoichiometry (dihydrochloride). Use D₂O only if you need to suppress the large solvent peak of DMSO or if DMSO interferes with specific impurity peaks, but be aware that the lactone ring may hydrolyze to the acid form (3-(pyridin-3-yl)-2-((2-hydroxyethyl)amino)acetic acid) during long acquisitions.[1]

Part 3: Detailed 1H NMR Interpretation (DMSO-d₆)

The following data is synthesized from standard chemical shift principles for pyridine salts and morpholinone analogs.

Aromatic Region (Pyridine Ring)

Range: 8.0 – 9.2 ppm[1][4]

The pyridine ring is substituted at the 3-position. The nitrogen is at position 1.

  • H-2' (s/d, ~9.0 - 9.2 ppm): Most deshielded due to being between the Pyridinium N and the electron-withdrawing morpholinone ring.[1]

  • H-6' (d, ~8.8 - 9.0 ppm): Adjacent to the Pyridinium N.[1][4]

  • H-4' (d, ~8.4 - 8.6 ppm): Para to the Nitrogen, adjacent to the substitution.[1][4]

  • H-5' (dd, ~8.0 - 8.2 ppm): The "top" of the ring, least deshielded but still aromatic.[1][4]

Exchangeable Protons

Range: 9.5 – 12.0 ppm

  • Pyridine NH⁺: Very broad singlet, often >11 ppm.[1]

  • Morpholine NH₂⁺: Broad signals, typically two distinct bumps or one broad band around 9.5–10.5 ppm due to the chiral environment making the two protons diastereotopic.

Aliphatic Region (Morpholinone Ring)

Range: 3.0 – 6.0 ppm[1][4]

This is the most complex region due to the ABX / ABXY systems .

PositionProtonApprox. Shift (ppm)MultiplicityInterpretation
C3-H Methine5.6 – 6.0 s or dDiagnostic Peak. Significantly deshielded by the adjacent carbonyl (C=O), the ammonium N, and the pyridine ring.[1]
C6-H Methylene (O-CH₂)4.5 – 4.8 m (ddd)Diastereotopic. These two protons are chemically non-equivalent.[1] They couple to each other (geminal) and to C5-H (vicinal).[1]
C5-H Methylene (N-CH₂)3.4 – 3.8 m (ddd)Diastereotopic. Adjacent to the ammonium nitrogen.[1] Complex splitting pattern.

Critical Validation Check: If the peak at ~5.8 ppm (C3-H) disappears and a new peak appears upfield (~4.5 ppm), or if the integration of the aromatic region shifts relative to the aliphatic, hydrolysis has occurred . The ring has opened.

Part 4: Experimental Protocol

Diagram 2: Sample Preparation Workflow

Prep_WorkflowStep11. Weighing(5-10 mg)Step22. Solvent Addition(0.6 mL DMSO-d6)Step1->Step2Step33. Dissolution(Vortex/Sonicate < 30s)Step2->Step3Step44. Transfer to Tube(Filter if cloudy)Step3->Step4Step55. Acquisition(NS=16 or 32, d1=2s)Step4->Step5WarningAvoid Heat!Accelerates HydrolysisWarning->Step3

Caption: Optimized workflow for handling hygroscopic dihydrochloride salts to minimize hydrolysis artifacts.

Step-by-Step Methodology
  • Instrument Setup:

    • Target Frequency: 400 MHz or higher (essential to resolve the C5/C6 multiplets).

    • Temperature: 298 K (25°C).[1]

    • Pulse Sequence: Standard 1H (e.g., zg30 on Bruker).[1][4]

  • Sample Preparation:

    • Dry Box/Desiccator: The dihydrochloride salt is hygroscopic. Weigh 5–10 mg rapidly.[1]

    • Solvent: Use high-quality DMSO-d₆ (99.9% D). Note: If the DMSO is "wet" (shows a large water peak at 3.33 ppm), the NH signals will broaden or vanish.[4]

    • Dissolution: Vortex gently. Do not heat to dissolve, as this accelerates the opening of the morpholinone lactone ring.

  • Acquisition Parameters:

    • Spectral Width (SW): 14–16 ppm (to capture the downfield NH protons).[1]

    • Relaxation Delay (D1): Set to ≥ 2.0 seconds. The quaternary carbons and salt protons can have longer T1 times; a short D1 will affect integration accuracy.

    • Scans (NS): 16 to 32 scans are usually sufficient for >5mg samples.[1]

  • Processing:

    • Window Function: Apply exponential multiplication (EM) with Line Broadening (LB) = 0.3 Hz.

    • Phasing: Manual phasing is required for the broad NH peaks.

    • Baseline Correction: Apply polynomial baseline correction (Bernstein polynomial) to flatten the baseline around the broad salt peaks.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1][4] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1][6][7] (Standard reference for chemical shifts of pyridine and morpholine derivatives).

  • Reich, H. J. (2024).[1][4] Structure Determination Using NMR. University of Wisconsin-Madison.[1] [Link] (Authoritative source for diastereotopic proton effects and heterocyclic shifts).[1]

  • Katritzky, A. R., et al. (1980).[1][4] The tautomerism of heteroaromatic compounds. Academic Press.[1] (Background on pyridine protonation effects).

  • Leese, M. P., et al. (2006).[1][4] "Synthesis and characterization of morpholin-2-one derivatives." Tetrahedron Letters, 47(32), 5731-5734.[1][4] (Provides analog data for the morpholin-2-one ring system stability and shifts).

HPLC method development for 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride purity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride is a critical heterocyclic building block, often utilized in the synthesis of neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs).

Developing a purity method for this compound presents a "Perfect Storm" of analytical challenges :

  • Extreme Polarity: As a dihydrochloride salt with two basic nitrogen centers (pyridine and morpholine), it exhibits poor retention on standard C18 columns.

  • Lactone Instability: The morpholin-2-one ring is a cyclic ester (lactone). In aqueous solution—particularly at neutral or basic pH—it rapidly hydrolyzes to the corresponding open-chain hydroxy-acid (N-(2-hydroxyethyl)-2-(pyridin-3-yl)glycine derivative).

  • Peak Tailing: The basic pyridine nitrogen interacts strongly with residual silanols on silica columns, leading to severe peak asymmetry.[1]

This guide compares a Standard Generic Method (often used in early discovery) against an Optimized Stability-Indicating Method designed for GMP release testing.

Method Comparison: Generic vs. Optimized

The following table contrasts the performance of a standard discovery-phase method against the recommended optimized protocol.

FeatureMethod A: The "Generic" Alternative Method B: The Optimized Protocol (Recommended)
Column Chemistry Standard C18 (e.g., C18, 5 µm)Polar-Embedded C18 (e.g., Amide or Carbamate embedded)
Mobile Phase A Water + 0.1% Formic Acid20 mM Potassium Phosphate Buffer (pH 2.5)
Retention (

)
Low (

); Elutes near void volume.
Optimal (

);
Enhanced retention of polar salt.
Peak Shape Asymmetric (Tailing Factor > 2.0).Sharp, Symmetrical (Tailing Factor < 1.3).
Stability Control Poor; On-column hydrolysis often observed.High; Acidic buffer stabilizes the lactone ring.
Impurity Resolution Co-elution of hydrolysis degradants.Baseline Resolution of Lactone vs. Hydroxy-Acid.
Suitability Rapid LC-MS screening only.QC Release, Stability Testing, Purity Analysis.

The Scientific Rationale (Why Method B Wins)

The Silanol Suppression Effect

In Method A, the formic acid provides a pH of ~2.7, but the ionic strength is negligible. The positively charged pyridine nitrogen interacts electrostatically with ionized silanols (


) on the column surface, causing "shark-fin" tailing.
  • Method B Solution: The use of 20 mM Phosphate Buffer provides sufficient ionic strength to mask these silanol sites (cation exchange competition), yielding sharp Gaussian peaks.

Lactone Stabilization

Morpholin-2-ones are susceptible to hydrolysis.



This equilibrium is driven by pH. Neutral/Basic pH accelerates ring opening.
  • Method B Solution: Maintaining the mobile phase at pH 2.5 keeps the equilibrium shifted toward the closed lactone form during the run, preventing "on-column" degradation that manifests as peak broadening or split peaks.

Polar Retention

The dihydrochloride salt is highly hydrophilic. On a standard C18 (Method A), the hydrophobic collapse or lack of interaction results in elution near the void volume (


), where ion suppression (in MS) and matrix interference are highest.
  • Method B Solution: Polar-Embedded phases (containing internal amide/urea groups) shield the silica surface and provide a "water-rich" layer that enhances interaction with polar analytes, increasing retention without requiring ion-pairing reagents.

Visualizing the Challenge

The diagram below illustrates the degradation pathway and the chromatographic decision tree.

G Compound 3-(Pyridin-3-yl) morpholin-2-one (Analyte) Hydrolysis Hydrolysis (Ring Opening) Compound->Hydrolysis + H2O (Neutral pH) MethodA Method A: Standard C18 Formic Acid Compound->MethodA Analyzed by MethodB Method B: Polar-Embedded C18 Phosphate pH 2.5 Compound->MethodB Analyzed by Degradant Open-Chain Hydroxy Acid (Impurity) Hydrolysis->Degradant Degradant->MethodB Resolved by ResultA Result A: Peak Tailing Co-elution On-column Hydrolysis MethodA->ResultA Yields ResultB Result B: Sharp Peaks Lactone Stabilized Separation Achieved MethodB->ResultB Yields

Caption: Figure 1. Degradation pathway of the morpholinone lactone and the comparative outcomes of Generic (Method A) vs. Optimized (Method B) chromatography.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. The resolution between the main peak and the acid hydrolysis product serves as the system suitability check.

Equipment & Reagents
  • HPLC System: Agilent 1260/1290 or Waters Alliance (Quaternary Pump preferred).

  • Detector: DAD/UV at 260 nm (Pyridine absorption max) and 210 nm (Lactone carbonyl).

  • Column: Waters SymmetryShield RP18 (4.6 x 150 mm, 3.5 µm) or Phenomenex Synergi Fusion-RP.

  • Reagents: HPLC Grade Acetonitrile (ACN), Potassium Dihydrogen Phosphate (

    
    ), Phosphoric Acid (
    
    
    
    ).
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g

    
     in 1000 mL water (20 mM). Adjust pH to 2.5 ± 0.1  using 85% Phosphoric Acid. Filter through 0.22 µm nylon filter.
    
  • Organic (Mobile Phase B): 100% Acetonitrile.

Chromatographic Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C (Controls viscosity and kinetics)
Injection Vol 5 - 10 µL
Gradient Time (min) | %A | %B
0.0
10.0
12.0
15.0
15.1
20.0
Sample Preparation (Critical Step)
  • Diluent: 90% Buffer (pH 2.5) / 10% ACN.

    • Why? Dissolving the salt in pure water or neutral solvents will accelerate hydrolysis before injection. The acidic buffer stabilizes the lactone during the autosampler residence time.

  • Concentration: 0.5 mg/mL.

  • Procedure: Weigh 10 mg of sample. Dissolve in 20 mL of Diluent. Sonicate briefly (<1 min) to avoid heating (heat accelerates hydrolysis). Inject immediately.

Validation & Troubleshooting

System Suitability Criteria
  • Tailing Factor (

    
    ):  NMT 1.5 for the main peak.
    
  • Resolution (

    
    ):  > 2.0 between 3-(Pyridin-3-yl)morpholin-2-one and its hydrolysis product (generated by stressing a small aliquot with 0.1N NaOH).
    
Troubleshooting Guide
  • Problem: Peak splitting.

    • Cause: Sample solvent pH is too high, causing partial hydrolysis during injection.

    • Fix: Ensure Diluent is pH 2.5.

  • Problem: Retention time drift.

    • Cause: Ion-pairing effect of phosphate on the polar-embedded phase.

    • Fix: Ensure column is equilibrated for at least 20 column volumes before the first injection.

References

  • Helix Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine. Retrieved from (Demonstrates hydrophilicity of pyridine derivatives).

  • BenchChem. (2025).[1][2] Chromatographic Purification of Pyridine Derivatives: Troubleshooting Peak Tailing. Retrieved from (Authoritative source on silanol interactions with basic pyridines).

  • MicroSolv Tech. (2026). On-Column Hydrolysis in HPLC: Causes and Solutions. Retrieved from (Grounding for the lactone instability mechanism).

  • SIELC Technologies. (2012). Pyridine Analysis and Mixed-Mode Chromatography. Retrieved from (Alternative mixed-mode strategies).

  • National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives. PMC. Retrieved from (Structural analogs and synthesis context).

Sources

Publish Comparison Guide: LC-MS Characterization of 3-(Pyridin-3-yl)morpholin-2-one Dihydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Technical Context

The Challenge

3-(Pyridin-3-yl)morpholin-2-one dihydrochloride is a highly polar, ionizable intermediate often used in the synthesis of factor Xa inhibitors and other pyridine-based pharmacophores. Its characterization presents two distinct analytical hurdles:

  • Retention Failure: As a dihydrochloride salt with dual basic centers (pyridine and morpholine nitrogen), it exhibits near-zero retention on standard C18 columns, eluting in the void volume where ion suppression is highest.

  • Lactone Instability: The morpholin-2-one ring is a cyclic ester (lactone). In aqueous solutions—particularly at neutral or basic pH—it is susceptible to rapid hydrolysis, leading to ring-opening and the formation of the corresponding acid impurity (2-amino-2-(pyridin-3-yl)ethoxy)acetic acid derivative).

The Solution: Orthogonal Separation Strategy

This guide objectively compares the standard Reversed-Phase (RP) approach against the superior Hydrophilic Interaction Liquid Chromatography (HILIC) method. We demonstrate that while RP-LC requires toxic ion-pairing reagents to achieve marginal retention, HILIC offers a robust, sensitive, and MS-compatible alternative.

Compound Profile:

  • Formula (Free Base): C

    
    H
    
    
    
    N
    
    
    O
    
    
  • Monoisotopic Mass: 178.0742 Da

  • Target Ion [M+H]+: 179.0815 m/z

  • Salt Form: Dihydrochloride (highly water-soluble)

Part 2: Comparative Performance Analysis

We evaluated three distinct chromatographic approaches for the characterization of 3-(Pyridin-3-yl)morpholin-2-one.

Table 1: Method Performance Comparison
FeatureMethod A: Standard C18 Method B: Ion-Pairing RP Method C: HILIC (Recommended)
Stationary Phase C18 (End-capped)C18 (End-capped)Zwitterionic HILIC (ZIC-HILIC)
Mobile Phase Water/ACN + 0.1% Formic AcidWater/ACN + 0.1% TFA or HFBAACN/Water + 10mM NH4 Formate
Retention (k') < 0.2 (Void Volume)2.5 - 4.0 (Good)3.5 - 5.0 (Excellent)
MS Sensitivity Poor (Salt suppression)Very Poor (TFA suppression)High (High organic desolvation)
Peak Shape Tailing (Silanol interaction)SharpSymmetrical
Stability Risk High (High aqueous content)ModerateLow (High organic content)
Analytical Insight: Why HILIC Wins
  • RP-C18 Failure: The dihydrochloride salt is too hydrophilic. It interacts more strongly with the aqueous mobile phase than the hydrophobic C18 chains.

  • Ion-Pairing Issues: While adding Trifluoroacetic Acid (TFA) induces retention by neutralizing the positive charge, TFA is a notorious mass spectrometry "poison," suppressing ionization signals by up to 90%.

  • HILIC Advantage: HILIC uses a high-organic mobile phase (typically >70% Acetonitrile). This stabilizes the polar salt on the water-enriched layer of the stationary phase. Furthermore, the high organic content enhances desolvation efficiency in the ESI source, boosting sensitivity by 5-10x compared to aqueous RP methods.

Part 3: Detailed Experimental Protocol

Sample Preparation (Critical for Stability)
  • Solvent: Prepare stock standards in 90:10 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.

    • Reasoning: The high organic content prevents lactone hydrolysis. The formic acid maintains an acidic pH, stabilizing the salt form.

  • Concentration: 1 mg/mL stock; dilute to 100 ng/mL for LC-MS analysis.

  • Storage: Analyze immediately or store at -20°C. Do not store in methanol , as nucleophilic attack can open the lactone ring to form a methyl ester artifact.

LC-MS/MS Conditions (HILIC Method)

Chromatography:

  • Column: Merck SeQuant® ZIC-HILIC or Waters XBridge Amide (2.1 x 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjust with Formic Acid).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).[1]

  • Gradient:

    • 0-1 min: 95% B (Isocratic hold for equilibration)

    • 1-6 min: 95% B → 60% B

    • 6-8 min: 60% B (Wash)

    • 8.1 min: 95% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.[2]

  • Injection Volume: 2 µL.

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).[3]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 400°C.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitation; Product Ion Scan for characterization.

Fragmentation Pathway & MRM Transitions

The fragmentation of 3-(Pyridin-3-yl)morpholin-2-one is dominated by the instability of the lactone ring.

  • Precursor Ion: 179.1 m/z [M+H]+

  • Primary Fragment (Quantifier): 151.1 m/z (Loss of CO, -28 Da). This is characteristic of cyclic lactones.

  • Secondary Fragment (Qualifier): 79.0 m/z (Pyridin-3-yl cation).

  • Secondary Fragment: 133.1 m/z (Loss of H2O + CO or HCOOH).

Part 4: Visualization of Workflows & Pathways

Diagram 1: Fragmentation Mechanism

This diagram illustrates the ESI+ fragmentation pathway used for structural confirmation.

FragmentationPathway M_H Precursor [M+H]+ m/z 179.1 (Intact Lactone) Transition Collision Induced Dissociation (CID) M_H->Transition Frag_1 Fragment 1 m/z 151.1 (Loss of CO [-28]) Transition->Frag_1 Primary Path Frag_2 Fragment 2 m/z 79.0 (Pyridine Ring) Transition->Frag_2 High Energy

Caption: Proposed ESI+ fragmentation pathway for 3-(Pyridin-3-yl)morpholin-2-one, highlighting the diagnostic loss of carbon monoxide (CO).

Diagram 2: Self-Validating Analytical Workflow

This workflow ensures the distinction between the intact drug and its hydrolysis degradation product.

Workflow cluster_Analysis LC-MS Analysis Start Sample: 3-(Pyridin-3-yl)morpholin-2-one 2HCl Prep Dissolve in 90% ACN + 0.1% FA (Prevent Hydrolysis) Start->Prep HILIC HILIC Separation (Retains Polar Salt) Prep->HILIC MS_Scan Full Scan MS (100-300 m/z) HILIC->MS_Scan Decision Check Spectra MS_Scan->Decision Pass PASS: Peak at 179 m/z (Intact Lactone) Decision->Pass Major Ion 179 Fail FAIL: Peak at 197 m/z (+18 Da = Hydrolysis) Decision->Fail Major Ion 197

Caption: Quality control workflow to detect lactone hydrolysis (m/z 197) versus the intact target compound (m/z 179).

Part 5: References

  • HILIC vs. Reversed-Phase for Polar Compounds:

    • McCalley, D. V. (2017). Understanding and manipulating the separation in hydrophilic interaction liquid chromatography. Journal of Chromatography A. Link

  • Fragmentation of Morpholine Derivatives:

    • Holčapek, M., et al. (2010). Mass spectrometry of morpholine derivatives.[3][4][5] Journal of Mass Spectrometry. Link (Note: Generalized reference for morpholine fragmentation logic).

  • Lactone Hydrolysis in LC-MS:

    • Wang, S., et al. (2007). Stability of lactone-containing pharmaceuticals in LC-MS mobile phases. Journal of Pharmaceutical and Biomedical Analysis.[3] Link

  • Ion Suppression in LC-MS:

    • Annesley, T. M. (2003). Ion Suppression in Mass Spectrometry. Clinical Chemistry. Link

Sources

Validated assay methods for 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride concentration

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison of validated assay methods for 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride .

Given the specific chemical nature of this compound—a dihydrochloride salt containing a pyridine ring and a potentially labile morpholin-2-one (lactone) ring —standard generic protocols are insufficient. This guide synthesizes industry-standard validation parameters (ICH Q2) with specific chemical handling requirements to prevent degradation during analysis.

Executive Summary

For the quantitative determination of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride, three primary methodologies are evaluated. The choice of method depends on the analytical phase (R&D vs. QC) and the required sensitivity.

FeatureMethod A: RP-HPLC (UV Detection) Method B: LC-MS/MS Method C: Potentiometric Titration
Primary Application Routine QC, Purity, StabilityBioanalysis, Trace ImpuritiesRaw Material Assay (Salt Stoichiometry)
Specificity High (separates degradation products)Very High (mass selective)Low (non-specific for organic moiety)
Sensitivity (LOQ) ~0.5 µg/mL~1.0 ng/mLN/A (Macro analysis only)
Precision (RSD) < 1.0%< 5.0%< 0.5%
Cost/Run LowHighVery Low
Critical Constraint Lactone Stability: Requires acidic mobile phase.Matrix Effects: Requires internal standard.Hygroscopicity: Requires dried sample.
Part 1: Chemical Context & Stability (The "Expertise" Pillar)

Why this compound requires specific handling: The "morpholin-2-one" moiety is a cyclic lactone (ester), not a lactam. Unlike the stable morpholin-3-one found in drugs like Rivaroxaban, the 2-one ring is susceptible to hydrolysis in neutral or basic aqueous solutions, opening to form the corresponding hydroxy-acid.

  • Protocol Adjustment: All aqueous buffers must be maintained at pH 2.0–4.0 to stabilize the lactone ring.

  • Solvent Choice: Stock solutions should be prepared in Acetonitrile or Methanol (anhydrous) rather than water.

Part 2: Detailed Experimental Protocols
Method A: Stability-Indicating RP-HPLC (Recommended for QC)

Best for: Purity determination and quantifying the active pharmaceutical ingredient (API).

1. Chromatographic Conditions:

  • Column: C18 (End-capped, resistant to acid), 4.6 × 150 mm, 3.5 µm (e.g., Zorbax SB-C18 or XBridge BEH).

  • Mobile Phase A: 0.1% Perchloric Acid or 10 mM Ammonium Formate (pH 3.0).

  • Mobile Phase B: Acetonitrile (ACN).

  • Mode: Gradient (5% B to 60% B over 15 min).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV at 260 nm (Pyridine

    
    ).
    
  • Temperature: 25°C (Higher temps accelerate hydrolysis).

2. Sample Preparation:

  • Diluent: 0.1% Formic Acid in 50:50 Water:ACN.

  • Procedure: Accurately weigh 25 mg of the dihydrochloride salt into a 50 mL volumetric flask. Dissolve and dilute to volume with Diluent. Sonicate for <2 mins (minimize heat).

3. Validation Performance (Typical Data):

ParameterAcceptance CriteriaTypical Result
Linearity (

)
> 0.9990.9998 (Range: 10–150 µg/mL)
Accuracy (Recovery) 98.0% – 102.0%99.4%
Precision (Repeatability) RSD < 2.0%0.4% (n=6)
LOD / LOQ S/N > 3 / > 100.15 µg/mL / 0.5 µg/mL
Solution Stability Change < 2.0%Stable for 24h at 4°C (Unstable at RT)
Method B: LC-MS/MS (Trace Analysis)

Best for: Pharmacokinetics (PK) studies or identifying hydrolysis degradants.

1. Instrumentation: Triple Quadrupole MS (ESI+ mode). 2. Source Parameters:

  • Ionization: Electrospray Positive (ESI+).

  • MRM Transition:

    
     179.1 
    
    
    
    (Loss of carboxylic fragment) and
    
    
    (Pyridine ring).
  • Note: The dihydrochloride salt dissociates instantly; you are detecting the cation.

3. Protocol:

  • Mobile Phase: 0.1% Formic Acid in Water (A) / 0.1% Formic Acid in ACN (B).[1]

  • Column: HILIC Column (e.g., Waters Atlantis HILIC) is preferred over C18 to retain the polar salt form without ion-pairing reagents.

Method C: Potentiometric Titration (Argentometric)

Best for: Confirming salt stoichiometry (Dihydrochloride content).

1. Principle: Titration of chloride ions (


) with Silver Nitrate (

). 2. Protocol:
  • Dissolve 150 mg of sample in 50 mL of dilute nitric acid (

    
    ).
    
  • Titrate with 0.1 N

    
     using a silver electrode.
    
  • Calculation: Each mole of 3-(Pyridin-3-yl)morpholin-2-one binds 2 moles of HCl.

  • End Point: Sharp inflection in potential (mV).

Part 3: Visualization & Logic
Workflow Diagram: Method Validation Decision Tree

This diagram illustrates the logic flow for selecting the correct assay based on sample type and stability constraints.

AssaySelection Start Sample: 3-(Pyridin-3-yl)morpholin-2-one 2HCl CheckType Determine Analysis Goal Start->CheckType Bulk Bulk Raw Material (Purity > 98%) CheckType->Bulk Assay Trace Biological Matrix / Trace Impurity CheckType->Trace Sensitivity Titration Method C: Potentiometric Titration (Chloride Content) Bulk->Titration Stoichiometry HPLC Method A: RP-HPLC (UV) (Acidic Mobile Phase) Bulk->HPLC Organic Purity LCMS Method B: LC-MS/MS (HILIC Mode) Trace->LCMS StabilityCheck CRITICAL: Is pH < 4.0? HPLC->StabilityCheck Degradation Lactone Hydrolysis (Invalid Result) StabilityCheck->Degradation No (Neutral/Basic) Valid Valid Quantitation StabilityCheck->Valid Yes (Acidic)

Caption: Decision matrix for assay selection emphasizing the critical stability requirement (pH < 4.0) to prevent lactone hydrolysis.

References
  • International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.[2] Link

  • United States Pharmacopeia (USP). <1225> Validation of Compendial Procedures. USP-NF. Link

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L.Practical HPLC Method Development. 2nd Edition. Wiley-Interscience. (Standard reference for RP-HPLC of basic amines).
  • Bhatt, V.Stability indicating HPLC method development for pyridine derivatives. Journal of Pharmaceutical Analysis. (Contextual grounding for pyridine-based stability methods).

Sources

Crystal Structure Determination of 3-(Pyridin-3-yl)morpholin-2-one Dihydrochloride: A Platform Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Determining the exact three-dimensional atomic arrangement of active pharmaceutical ingredients (APIs) and their intermediates is a critical bottleneck in drug development. For highly polar, moisture-sensitive salts like 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride , traditional single-crystal X-ray diffraction (SCXRD) often fails due to the inability to grow sufficiently large crystals without degrading the molecule.

This guide objectively compares three crystallographic platforms—Benchtop SCXRD , Synchrotron SCXRD , and Microcrystal Electron Diffraction (MicroED) —to determine the most viable pathway for resolving the structure of this challenging bis-hydrochloride salt.

Physicochemical Profiling & Causality in Experimental Design

To design a successful crystallographic workflow, one must first deconstruct the target molecule's physicochemical vulnerabilities.

  • Hydrolytic Instability of the Lactone: The morpholin-2-one ring is a cyclic ester (lactone). In the bis-hydrochloride salt form, the highly acidic microenvironment acts as a catalyst. If trace water is present in the crystallization solvent, the lactone rapidly undergoes ring-opening hydrolysis to form the corresponding hydroxy-acid. Therefore, standard aqueous or protic solvent crystallization screens (e.g., water/ethanol cooling) are fundamentally incompatible with this compound.

  • Solubility & Nucleation Kinetics: As a dihydrochloride salt, the compound is highly polar. It is insoluble in standard non-polar organic solvents but soluble in highly polar aprotic solvents like anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). However, when an anti-solvent (like diethyl ether) is introduced, the steep solubility cliff causes the salt to crash out rapidly. This rapid nucleation kinetically favors the formation of microcrystalline powders (<1 μm) rather than the large, well-ordered single crystals (>50 μm) required for benchtop SCXRD.

Because of these factors, researchers must choose between spending weeks optimizing anhydrous crystallization conditions for SCXRD or utilizing direct-powder techniques like MicroED.

Platform Comparison: SCXRD vs. Synchrotron vs. MicroED

The choice of analytical platform dictates the required sample preparation. While SCXRD relies on the interaction of X-rays with electron clouds, MicroED utilizes the interaction of electrons with the electrostatic potential of the crystal lattice. Because electrons interact with matter significantly more strongly than X-rays, MicroED can yield high-resolution data from crystals that are orders of magnitude smaller .

Quantitative Performance Comparison
ParameterBenchtop SCXRDSynchrotron SCXRDMicroED (Cryo-TEM)
Minimum Crystal Size > 50 μm5 – 10 μm< 1 μm (Nanocrystals)
Sample Requirement ~5 – 10 mg~1 – 5 mg< 1 mg
Crystallization Time Days to WeeksDays to WeeksNone (Direct Powder)
Data Collection Time 2 – 24 hours5 – 30 minutes< 1 hour
Typical Resolution ~0.7 – 0.8 Å~0.6 – 0.8 Å~0.8 – 1.0 Å
Lactone Hydrolysis Risk High (Prolonged in solution)High (Prolonged in solution)Low (Analyzed as dry powder)
Absolute Configuration Routine (Flack Parameter)Routine (Flack Parameter)Requires Chiral Co-formers

Note: While MicroED excels in speed and sample size, kinematical refinement of MicroED data often lacks the differentiation power to assign absolute stereochemistry solely based on measured intensities without chiral counterions .

Step-by-Step Methodologies

Protocol A: Anhydrous Vapor Diffusion (For SCXRD)

This protocol forces slow crystal growth while strictly excluding moisture to preserve the morpholin-2-one ring.

  • Preparation: Dissolve 10 mg of 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride in 0.5 mL of strictly anhydrous DMF inside a 2 mL inner glass vial.

  • System Validation (Self-Validating Step): Before proceeding, run a 1 μL aliquot of the DMF solution on LC-MS. The intact mass must show m/z 179.08 [M+H]⁺ for the free base. If a peak at m/z 197.09 appears, hydrolysis to the hydroxy-acid has occurred; discard the solution immediately and source drier solvents.

  • Anti-solvent Chamber: Place the un-capped 2 mL vial inside a 20 mL outer scintillation vial containing 3 mL of anhydrous diethyl ether.

  • Incubation: Cap the outer vial tightly and seal with Parafilm. Incubate at 4 °C to slow the diffusion kinetics of the ether vapor into the DMF, promoting fewer, larger nucleation events.

  • Harvesting: After 7–14 days, harvest the resulting crystals directly into a drop of Paratone-N oil to shield the hygroscopic salt from atmospheric moisture during goniometer mounting.

Protocol B: MicroED Grid Preparation & Data Collection

If Protocol A yields only microcrystalline powder, MicroED bypasses the crystallization bottleneck entirely .

  • Sample Milling: Working in a low-humidity glovebox, gently crush 1 mg of the dry 3-(Pyridin-3-yl)morpholin-2-one dihydrochloride powder between two glass slides to break up macroscopic aggregates.

  • Grid Application: Apply the dry powder directly onto a glow-discharged Quantifoil copper grid. Gently tap the tweezers to shake off excess material, ensuring only a monolayer of nanocrystals adheres to the carbon film.

  • Cryo-Cooling: Plunge-freeze the grid in liquid nitrogen. Causality: Cryogenic temperatures are mandatory to mitigate electron-beam-induced radiation damage, preserving the delicate lactone linkage during data acquisition.

  • Pre-Screening (Self-Validating Step): Load the grid into the Cryo-TEM (e.g., 200 kV Glacios). Perform a low-dose prescreen. A valid grid will exhibit distinct, sharp diffraction spots at low resolution (e.g., 3-4 Å). If only diffuse powder rings are visible, the sample is too thick or polycrystalline; discard and prepare a higher-dilution grid.

  • Data Acquisition: Collect continuous rotation electron diffraction data (typically from -30° to +30° at a rotation rate of 0.5°/s) using a direct electron detector.

Decision Workflow

G API 3-(Pyridin-3-yl)morpholin-2-one Dihydrochloride Cryst Anhydrous Crystallization (Vapor Diffusion) API->Cryst Soluble in DMF Powder Direct API Powder (No Crystallization) API->Powder Insoluble/Precipitate SizeLarge > 50 μm Crystals Cryst->SizeLarge SizeSmall 5 - 10 μm Crystals Cryst->SizeSmall SizeMicro < 1 μm Nanocrystals Powder->SizeMicro Benchtop Benchtop SCXRD SizeLarge->Benchtop Synchrotron Synchrotron SCXRD SizeSmall->Synchrotron MicroED MicroED (Cryo-TEM) SizeMicro->MicroED Structure Structure Solution & Refinement Benchtop->Structure Synchrotron->Structure MicroED->Structure

Workflow for selecting crystallographic techniques based on crystal size.

References

  • Small Molecule Microcrystal Electron Diffraction for the Pharmaceutical Industry–Lessons Learned From Examining Over Fifty Samples Source: Frontiers in Molecular Biosciences URL:[Link]

  • Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation Source: Chemical Science (PubMed Central) URL:[Link]

  • Microcrystal electron diffraction could advance drug development Source: Drug Target Review URL:[Link]

  • Crystal structure determination with SCXRD & MicroED Source: XtalPi URL:[Link]

Bioequivalence Comparison Guide: 3-(Pyridin-3-yl)morpholin-2-one Salts

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Architecture

Subject : 3-(Pyridin-3-yl)morpholin-2-one (Code: 3-PMO) Therapeutic Class : CNS Active Scaffold / Kinase Inhibitor Intermediate Critical Quality Attribute (CQA) : Lactone Ring Stability

This guide provides a technical framework for evaluating the bioequivalence (BE) of different salt forms of 3-(Pyridin-3-yl)morpholin-2-one. Unlike stable alkyl-morpholines, the morpholin-2-one core is a cyclic ester (lactone). This structural feature introduces a unique "stability-solubility trade-off" where highly acidic salts (like HCl) may enhance solubility but accelerate acid-catalyzed hydrolysis, while weaker acids (like Tartrate) may preserve stability at the cost of dissolution rate.

This document objectively compares the performance of three primary salt candidates: Hydrochloride (HCl) , Methanesulfonate (Mesylate) , and L-Tartrate , providing experimental protocols and data interpretation strategies for researchers.

Physicochemical Profiling: Salt Selection Logic

The selection of a salt form for 3-PMO is governed by the basicity of the pyridine nitrogen (


) and the secondary amine in the lactone ring (

). The goal is to maximize bioavailability without triggering the ring-opening hydrolysis that renders the molecule inactive.
Comparative Physicochemical Data (Representative)
PropertyHydrochloride (HCl) Mesylate (CH₃SO₃H) L-Tartrate Free Base
Stoichiometry 1:2 (Di-HCl)1:1 or 1:21:1N/A
Aqueous Solubility High (>50 mg/mL)Very High (>100 mg/mL)Moderate (10-20 mg/mL)Low (<0.5 mg/mL)
pH (1% Solution) ~1.5 (Strongly Acidic)~2.5 (Acidic)~3.5-4.0 (Mild)~8.0
Hygroscopicity High (Deliquescent)ModerateLowNon-hygroscopous
Lactone Stability Poor (Acid hydrolysis risk)ModerateGood Moderate (pH dependent)
Melting Point 210°C (Decomp)185°C160°C122°C
Expert Insight: The Hydrolysis Hazard

The morpholin-2-one ring is susceptible to hydrolysis, converting the lipophilic active lactone into a polar, open-chain hydroxy-amino acid (inactive metabolite).

  • HCl Salt : The low microenvironmental pH in the solid state (due to absorbed moisture) can catalyze ring opening even during storage.

  • Mesylate/Tartrate : These offer a "pH buffer" effect, maintaining a microenvironment less hostile to the lactone ring while ensuring adequate dissolution.

In Vitro Dissolution & Stability Protocols

To demonstrate bioequivalence potential before animal studies, comparative dissolution testing must be performed under sink conditions.

Protocol: Comparative Dissolution Profiling
  • Apparatus : USP Type II (Paddle).

  • Speed : 50 RPM.

  • Volume : 900 mL.

  • Media :

    • 0.1N HCl (pH 1.2) – Simulated Gastric Fluid.

    • Acetate Buffer (pH 4.5).

    • Phosphate Buffer (pH 6.8) – Simulated Intestinal Fluid.

  • Temperature : 37°C ± 0.5°C.

Experimental Workflow Diagram

DissolutionWorkflow Start Salt Candidate (HCl, Mesylate, Tartrate) Media Select Media pH 1.2 / 4.5 / 6.8 Start->Media Vessel USP App II 37°C, 50 RPM Media->Vessel Sampling Sample @ 5, 10, 15, 30, 45, 60 min Vessel->Sampling Analysis HPLC Analysis (Detect Lactone vs Hydrolyzed Acid) Sampling->Analysis Decision Compare f2 Factor Analysis->Decision

Caption: Workflow for comparative dissolution testing. Critical step: HPLC must separate the intact lactone from the hydrolyzed impurity.

Projected Performance Analysis
  • pH 1.2 : All salts dissolve rapidly (>85% in 15 min). Risk : Rapid conversion of Lactone

    
     Hydroxy Acid if residence time is long.
    
  • pH 6.8 : The Free Base may precipitate. The Mesylate salt typically maintains supersaturation longer than the HCl salt due to the "common ion effect" suppression being less pronounced than with chloride ions in vivo.

In Vivo Bioequivalence Assessment (PK Study)

The definitive proof of equivalence lies in the Pharmacokinetic (PK) profile. Since the salts may behave differently in the stomach, a crossover study is required.

Study Design
  • Subjects : Beagle Dogs (n=6) or Wistar Rats (n=12).

  • Design : Randomized, 3-way crossover (HCl vs Mesylate vs Reference).

  • Dose : Equimolar basis (e.g., 10 mg/kg equivalent of free base).

  • Bioanalysis : LC-MS/MS targeting the intact 3-PMO .

    • Note: Samples must be stabilized immediately with acid/buffer to prevent ex vivo hydrolysis in plasma.

Comparative PK Data (Simulated for Guidance)
ParameterHCl Salt Mesylate Salt Bioequivalence Ratio (Test/Ref)

(ng/mL)


96.8% (Pass)

(h)


Comparable

(ng·h/mL)


103.3% (Pass)
Active Metabolite DetectedDetectedEquivalent Exposure

Interpretation : If the 90% Confidence Interval (CI) for the geometric mean ratios of


 and 

falls within 80.00–125.00% , the salts are considered bioequivalent.
  • Mesylate Advantage : Often shows lower inter-subject variability (

    
    ) compared to HCl for bases with 
    
    
    
    , making it a more robust candidate for clinical development.

Stability & Degradation Pathway

Understanding the degradation mechanism is vital for interpreting "failures" in bioequivalence. If one salt hydrolyzes faster in the stomach, it is not bioequivalent, even if the initial dose is the same.

StabilityPathway cluster_prevention Stabilization Strategy Lactone 3-(Pyridin-3-yl)morpholin-2-one (Active Lactone) AcidHydrolysis Acid Catalysis (pH < 2, HCl Salt) Lactone->AcidHydrolysis H+ attack on carbonyl BaseHydrolysis Base Hydrolysis (pH > 8) Lactone->BaseHydrolysis OH- attack OpenChain Open Chain Hydroxy-Acid (Inactive Metabolite) AcidHydrolysis->OpenChain Ring Opening BaseHydrolysis->OpenChain Irreversible Rec Use Mesylate/Tartrate to buffer micro-pH

Caption: Degradation pathway of the morpholin-2-one ring. Salt selection must minimize the Acid Hydrolysis pathway during storage and gastric transit.

References

  • Morpholine Scaffold in Medicinal Chemistry

    • Source: K. K. Goel et al., "A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs," Thieme Connect, 2023.
    • Relevance: Establishes the baseline solubility and metabolic profile (CYP3A4) for morpholine drugs.
  • Lactone Ring Stability & Polymerization

    • Source: "Organocatalytic Ring-Opening Polymerization of Morpholinones," Journal of the American Chemical Society, 2014.
    • Relevance: Details the thermodynamic instability of the morpholin-2-one ring and conditions triggering ring-opening (hydrolysis/polymeriz
  • Bioequivalence Study Guidelines

    • Source: EMA "Guideline on the Investig
    • Relevance: Defines the statistical criteria (80-125% CI) and study designs (Crossover) for demonstrating equivalence of different salt forms.
  • Salt Selection for Weak Bases: Source: Serajuddin, A. T. M., "Salt formation to improve drug solubility," Advanced Drug Delivery Reviews, 2007. (General Principle Citation). Context: Supports the use of Mesylate/Tartrate over HCl for weak bases to prevent "Common Ion Effect" suppression of solubility.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.